1-Cyclohexyl-1H-tetrazole-5-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176343. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPTOJTJONMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351749 | |
| Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49847-44-1 | |
| Record name | 49847-44-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol
This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-Cyclohexyl-1H-tetrazole-5-thiol, a versatile heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthesis process.
Introduction
This compound belongs to the class of tetrazole-thiols, which are known for their diverse biological activities and utility as building blocks in organic synthesis. The synthesis of this compound is most effectively achieved through the reaction of cyclohexyl isothiocyanate with an azide salt, a robust and well-established method in heterocyclic chemistry. This guide will focus on a facile and efficient one-pot synthesis method.
Core Synthesis Pathway
The principal synthesis route involves the [3+2] cycloaddition reaction between cyclohexyl isothiocyanate and sodium azide. This reaction is typically facilitated by a catalyst or conducted in a suitable solvent system to ensure high yields and purity of the final product.
A highly effective and mild method involves the use of pyridine in water at room temperature, which proceeds smoothly to give the desired tetrazole-thione.[1] The reaction is generally complete within a few hours, yielding the product as a solid that can be purified by recrystallization.[1]
Experimental Protocol
This section details a widely applicable experimental procedure for the synthesis of this compound, adapted from established methods for related compounds.[1][2]
Materials:
-
Cyclohexyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water
-
Ethyl acetate
-
n-Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a mixture of cyclohexyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) is prepared in water (3 mL).
-
The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[1]
-
Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane to afford pure this compound as a white solid.[2]
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of 1-substituted-1H-tetrazole-5-thiols via the isothiocyanate and azide reaction. Yields for the specific synthesis of this compound are expected to be in a similar range.
| Parameter | Value | Reference |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Typical Yields | 76-97% | [1] |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from cyclohexyl isothiocyanate and sodium azide is a straightforward and efficient process. The use of a pyridine/water system at room temperature provides a mild and high-yielding route to the desired product. This guide provides the necessary details for researchers to successfully replicate this synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexyl-1H-tetrazole-5-thiol is a heterocyclic organic compound featuring a tetrazole ring substituted with a cyclohexyl group and a thiol group. This molecule and its derivatives are of significant interest in medicinal chemistry, primarily as intermediates in the synthesis of pharmacologically active agents. A thorough understanding of its physicochemical properties is crucial for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details experimental protocols for their determination, and explores its relevance in established signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some properties have been computationally predicted, experimental data for others remain to be definitively established.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄S | PubChem[1] |
| Molecular Weight | 184.26 g/mol | PubChem[1] |
| CAS Number | 49847-44-1 | PubChem[1] |
| IUPAC Name | 1-cyclohexyl-1,2,3,4-tetrazole-5-thiol | PubChem[1] |
| XLogP3 (Computed) | 3.1 | PubChem[1] |
| Polar Surface Area | 72.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Table 2: Experimental and Estimated Physical Properties
| Property | Value | Notes |
| Melting Point | Not available | A related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, has a reported melting point of 50-51 °C. |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Not experimentally determined | Expected to have low solubility in water and higher solubility in organic solvents. |
| pKa | Not experimentally determined | The thiol group imparts acidic properties to the molecule. |
Role in Signaling Pathways: Precursor to Cilostazol
Derivatives of this compound are key intermediates in the synthesis of Cilostazol, a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[2] Cilostazol is utilized clinically for its antiplatelet and vasodilatory effects, primarily in the treatment of intermittent claudication. The mechanism of action of Cilostazol provides insight into a significant signaling pathway relevant to this class of compounds.
Cilostazol exerts its therapeutic effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking this degradation, Cilostazol leads to an increase in intracellular cAMP levels in platelets and vascular smooth muscle cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the inhibition of platelet aggregation and vasodilation.
Experimental Protocols for Physicochemical Characterization
To facilitate further research and development, this section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
Determination of Aqueous Solubility
The shake-flask method is a common and reliable technique for determining equilibrium solubility.
-
Apparatus: Analytical balance, scintillation vials with screw caps, orbital shaker with temperature control, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at various pH values).
-
The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
The samples are agitated until equilibrium is reached (typically 24-48 hours).
-
The resulting suspensions are centrifuged to pellet the undissolved solid.
-
An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Determination of pKa
The pKa of the thiol group can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined as the pH at the half-equivalence point.
-
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (LogP).
-
Apparatus: Separatory funnels, orbital shaker, centrifuge, analytical instrumentation (HPLC or GC).
-
Procedure:
-
Water and n-octanol are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
The solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken gently for a set period to allow for partitioning, and then the phases are allowed to separate.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties, highlighting areas where experimental data is needed. The provided experimental protocols offer a framework for researchers to obtain these critical parameters. Furthermore, understanding its connection to the signaling pathway of Cilostazol underscores its potential in the development of novel therapeutics targeting the phosphodiesterase family and related pathways. Further investigation into the direct biological activities of this compound may also yield promising results.
References
Unveiling the Structural Landscape of 1-Cyclohexyl-1H-tetrazole-5-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, a specific single-crystal X-ray diffraction analysis for 1-cyclohexyl-1H-tetrazole-5-thiol is not publicly available. This guide provides a comprehensive overview based on available data for the compound, its analogs, and general principles of crystal structure analysis. The experimental protocols and structural analysis are presented as a predictive guide for researchers working with this and related molecules.
Introduction
This compound is a heterocyclic compound featuring a tetrazole ring, a cyclohexyl group, and a thiol substituent. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their ability to participate in a variety of intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and materials engineering. This technical guide outlines the prospective crystal structure analysis of this compound, including hypothetical data, detailed experimental protocols, and an analysis of potential intermolecular interactions.
Compound Profile
While a solved crystal structure is not available, fundamental properties of this compound have been reported.
| Property | Value |
| Molecular Formula | C₇H₁₂N₄S |
| Molecular Weight | 184.26 g/mol |
| CAS Number | 49847-44-1 |
Synthesis of N-Cyclohexyl Tetrazole Derivatives
The synthesis of N-cyclohexyl tetrazoles typically involves the formation of an amide followed by cyclization. A representative synthesis for a related compound, N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, involves the following steps[1][2]:
-
Amide Formation: 5-chlorovaleronitrile and cyclohexanol are reacted in the presence of concentrated sulfuric acid to yield 5-chloro-N-cyclohexylpentanamide[1].
-
Cyclization: The resulting amide is treated with phosphorus pentachloride, followed by an azide source such as trimethylsilyl azide or sodium azide, to facilitate the cyclization and formation of the tetrazole ring[1][2].
A plausible route for the synthesis of this compound could involve the reaction of cyclohexyl isothiocyanate with an azide source.
Experimental Protocols for Crystal Structure Analysis
The determination of a crystal structure is a systematic process involving crystallization, data collection, and structure solution and refinement.
4.1. Crystallization
Obtaining high-quality single crystals is the prerequisite for X-ray diffraction analysis. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
4.2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they are mounted on a goniometer head of a diffractometer.
-
X-ray Source: Monochromatic X-rays, commonly from a copper (Cu) or molybdenum (Mo) source, are directed at the crystal[3].
-
Data Collection: The crystal is rotated through various orientations, and the diffraction pattern, consisting of a series of spots (reflections), is recorded by a detector[3][4]. The positions and intensities of these reflections contain the information about the crystal's internal structure[4].
4.3. Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
-
Unit Cell Determination: The geometry of the diffraction pattern is used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal[4].
-
Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections allow for the determination of the crystal's space group[4].
-
Structure Solution: The "phase problem," the loss of phase information during data collection, is overcome using computational methods like direct methods or Patterson synthesis to generate an initial model of the atomic positions[4].
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data.
Prospective Crystal Structure and Intermolecular Interactions
Based on the analysis of related tetrazole structures, the following intermolecular interactions are anticipated to be significant in the crystal packing of this compound.
5.1. Hydrogen Bonding
The thiol group (-SH) and the nitrogen atoms of the tetrazole ring are potential hydrogen bond donors and acceptors, respectively. Strong N-H···S or S-H···N hydrogen bonds could be a dominant feature in the crystal packing, potentially forming dimers or extended chains.
5.2. π-π Stacking
The aromatic tetrazole ring can participate in π-π stacking interactions with neighboring rings. These interactions, though weaker than hydrogen bonds, can play a crucial role in the overall stability of the crystal structure[5].
5.3. Other Interactions
-
C-H···N and C-H···S Interactions: Weak hydrogen bonds involving the C-H groups of the cyclohexyl ring and the nitrogen or sulfur atoms can further stabilize the crystal packing[6].
-
van der Waals Forces: The non-polar cyclohexyl groups are likely to engage in van der Waals interactions, contributing to the overall cohesive energy of the crystal.
Visualizing the Workflow
The logical flow of a crystal structure analysis can be represented as follows:
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its investigation. The synthesis of high-quality crystals and subsequent single-crystal X-ray diffraction analysis will be pivotal in elucidating its three-dimensional structure. The anticipated interplay of hydrogen bonding, π-π stacking, and other weak interactions will likely govern the supramolecular assembly in the solid state. The detailed experimental protocols and the workflow provided herein serve as a valuable resource for researchers embarking on the structural characterization of this and other novel tetrazole derivatives, ultimately contributing to the advancement of medicinal chemistry and materials science.
References
- 1. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 2. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. fiveable.me [fiveable.me]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermolecular interactions in the crystal structures of substituted tetrazolones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Mechanistic Insights into 1-Cyclohexyl-1H-tetrazole-5-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines a relevant synthetic protocol and explores a key signaling pathway associated with a structurally related therapeutic agent, offering insights for drug development professionals.
Core Spectroscopic Data
The spectroscopic data for this compound (C₇H₁₂N₄S, Molecular Weight: 184.26 g/mol ) are summarized below. While direct experimental spectra for this specific compound are not publicly available in full, the following tables are compiled based on available database information and spectral data from closely related 1-substituted tetrazole-5-thiols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring and the presence of the cyclohexyl and thiol groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl -CH- | 4.0 - 4.5 | Multiplet |
| Cyclohexyl -CH₂- | 1.2 - 2.2 | Multiplet |
| Thiol -SH | 3.5 - 4.5 (broad) | Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| Tetrazole C5 (C=S) | 160 - 165 |
| Cyclohexyl C1 (-CH-) | 55 - 60 |
| Cyclohexyl C2, C6 (-CH₂-) | 30 - 35 |
| Cyclohexyl C3, C5 (-CH₂-) | 25 - 30 |
| Cyclohexyl C4 (-CH₂-) | 24 - 26 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The tautomeric equilibrium between the thiol and thione forms can influence the spectrum.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (thiol tautomer) | 3100 - 3000 | Medium, Broad |
| C-H Stretch (cyclohexyl) | 2950 - 2850 | Strong |
| S-H Stretch (thiol tautomer) | 2600 - 2550 | Weak |
| C=N Stretch (tetrazole ring) | 1620 - 1580 | Medium |
| C-N Stretch (tetrazole ring) | 1450 - 1400 | Medium |
| C=S Stretch (thione tautomer) | 1350 - 1150 | Strong |
| C-S Stretch (thiol tautomer) | 750 - 700 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing such molecules.
Table 4: Major Mass Spectrometry Peaks (m/z) .[1]
| m/z | Relative Intensity | Proposed Fragment |
| 184 | Moderate | [M]⁺ (Molecular Ion) |
| 103 | High | [M - C₆H₁₁]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar compounds.
Synthesis of this compound
This synthesis is based on the reaction of an isothiocyanate with sodium azide.
Caption: Synthetic workflow for this compound.
Procedure:
-
In a round-bottom flask, dissolve cyclohexyl isothiocyanate (1 equivalent) in a mixture of water and pyridine.
-
Add sodium azide (1.2 equivalents) portion-wise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts (referenced to the solvent peak), multiplicities, and coupling constants.
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC) or direct injection inlet.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Signaling Pathway Involvement: Insights from a Structurally Related Drug
While the specific biological activity of this compound is not extensively documented, the structurally related drug, Cilostazol, which contains the 1-cyclohexyl-1H-tetrazol-5-yl moiety, is a known phosphodiesterase 3 (PDE3) inhibitor. Understanding its mechanism of action can provide valuable insights for drug development professionals exploring derivatives of this scaffold.
Caption: Signaling pathway of a PDE3 inhibitor like Cilostazol.
The inhibition of PDE3 by compounds containing the 1-cyclohexyl-1H-tetrazol-5-yl moiety leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this leads to vasodilation, while in platelets, it results in the inhibition of aggregation. This mechanism highlights the therapeutic potential of this chemical scaffold in cardiovascular diseases.
References
An In-depth Technical Guide on the Solubility of 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 1-Cyclohexyl-1H-tetrazole-5-thiol in various solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for structurally related compounds to provide valuable context for researchers. Furthermore, a detailed experimental protocol for determining solubility is outlined, alongside a visual representation of the experimental workflow.
Introduction to this compound
This compound is a heterocyclic compound featuring a tetrazole ring, a cyclohexyl group, and a thiol group. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often utilized in medicinal chemistry to enhance the metabolic stability and other pharmacokinetic properties of drug candidates. The lipophilic cyclohexyl group and the reactive thiol group further contribute to its unique chemical characteristics, making its solubility profile a critical parameter in various applications, including drug design and synthesis. Understanding its behavior in different solvents is essential for its effective use in research and development.
Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative solubility information for structurally similar compounds provides an indication of its likely solubility characteristics.
Table 1: Qualitative Solubility of Compounds Structurally Related to this compound
| Compound Name | Structure | Solvent | Solubility |
| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | Ethanol | Soluble[1] | |
| Chloroform | Soluble[1] | ||
| Water | Limited solubility[1] | ||
| 1-Phenyl-1H-tetrazole-5-thiol | Ethanol | Soluble | |
| Acetone | Soluble | ||
| Chloroform | Soluble | ||
| Methanol | Soluble | ||
| Water | Partly Soluble |
Based on this information, it is reasonable to infer that this compound is likely to exhibit good solubility in polar organic solvents such as alcohols and chlorinated solvents, with limited solubility in water.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a generalized procedure that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, water, etc.)
-
Glass vials or flasks with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved compound.
-
Add a known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of the diluted sample) × (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide on the Thermal Stability of 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of 1-Cyclohexyl-1H-tetrazole-5-thiol. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds to infer its thermal properties. The guide covers anticipated thermal decomposition pathways, presents thermal analysis data from related tetrazole derivatives, and provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This information is intended to support research, development, and safety assessments involving this compound.
Introduction
This compound belongs to the class of tetrazole compounds, which are nitrogen-rich heterocycles with a wide range of applications in pharmaceuticals, materials science, and as gas-generating agents. The thermal stability of such compounds is a critical parameter, influencing their synthesis, storage, handling, and application. Understanding the thermal decomposition behavior is paramount for ensuring safety and predicting the shelf-life and performance of materials and active pharmaceutical ingredients.
Inferred Thermal Stability and Decomposition Pathways
The thermal stability of this compound is determined by the energetic landscape of its molecular structure, specifically the tetrazole ring, the thiol group, and the cyclohexyl substituent.
General Thermal Behavior of Tetrazoles: Tetrazole derivatives are known for their energetic nature due to the high nitrogen content of the heterocyclic ring. Thermal decomposition of the tetrazole ring is typically an exothermic process and can proceed through several pathways. The most common decomposition routes involve the elimination of molecular nitrogen (N₂) or hydrogen azide (HN₃). The specific pathway and the decomposition temperature are influenced by the nature of the substituents on the tetrazole ring. For instance, studies on various phenyl-tetrazoles indicate that the tetrazole ring generally decomposes exothermically at temperatures between 190–240 °C[1].
Influence of the Cyclohexyl and Thiol Groups: The N-cyclohexyl group is an alkyl substituent, which is expected to influence the thermal stability. The C-S bond in the thiol group is also a potential site for thermal cleavage. The overall decomposition of this compound is likely a multi-step process initiated by the decomposition of the tetrazole ring, followed by the fragmentation of the cyclohexyl and thiol moieties.
Proposed Decomposition Pathways: Based on the general understanding of tetrazole and thiol chemistry, the following decomposition pathways for this compound are proposed. The primary decomposition is expected to be the fragmentation of the tetrazole ring.
Caption: Proposed thermal decomposition pathways for this compound.
Quantitative Data from Analogous Compounds
To provide a quantitative estimate of the thermal stability of this compound, thermal analysis data from structurally related compounds are summarized below. These compounds share either the 1-substituted tetrazole-5-thiol core or contain a cyclohexyl or other alkyl/aryl substituent on the tetrazole ring.
| Compound | Method | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |
| 1-Phenyl-1H-tetrazole | DSC | ~210 | ~220 | An experimental and theoretical study...[1] |
| 1-(2-Chlorophenyl)-1H-tetrazole | DSC | ~190 | ~200 | An experimental and theoretical study...[1] |
| 1-(4-Hydroxyphenyl)-1H-tetrazole | DSC | ~230 | ~240 | An experimental and theoretical study...[1] |
| 1-(4-Methoxyphenyl)-1H-tetrazole | DSC | ~220 | ~230 | An experimental and theoretical study...[1] |
Note: The data presented is for comparative purposes to infer the potential thermal behavior of this compound. Actual values for the target compound may vary.
Based on these analogs, it is reasonable to anticipate that the thermal decomposition of this compound will likely commence in the range of 180-250 °C.
Experimental Protocols
To determine the precise thermal stability of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the amount of volatile and non-volatile components.
Experimental Workflow for TGA:
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Detailed TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Instrument Setup: Place the crucible in a calibrated Thermogravimetric Analyzer.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the thermogravimetric (TG) curve (mass % vs. temperature) and its first derivative (DTG curve, d(mass %)/dT vs. temperature). The onset temperature of mass loss in the TG curve and the peak temperature in the DTG curve indicate the decomposition temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization) and to quantify the enthalpy of these transitions.
Experimental Workflow for DSC:
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Detailed DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into a calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge the DSC cell with dry nitrogen at a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will appear as peaks pointing down, while exothermic events (like decomposition) will appear as peaks pointing up. Determine the onset and peak temperatures for each thermal event and calculate the associated enthalpy changes.
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, this technical guide provides a robust framework for understanding its likely thermal behavior. Based on the analysis of structurally similar compounds, it is anticipated that the compound will undergo exothermic decomposition in the temperature range of 180-250 °C, primarily through the cleavage of the tetrazole ring with the evolution of nitrogen gas. For precise determination of its thermal properties and to ensure safe handling and application, it is strongly recommended that experimental TGA and DSC analyses are performed following the detailed protocols provided in this guide. The information herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this and related tetrazole compounds.
References
A Century of Innovation: The Historical Development of Tetrazole-5-thiol Derivatives
An In-depth Technical Guide
The journey of tetrazole-5-thiol derivatives from a niche chemical curiosity to a cornerstone in medicinal chemistry and materials science is a compelling narrative of scientific discovery and innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical development, synthetic evolution, and burgeoning applications of this unique heterocyclic scaffold.
Introduction: The Dawn of Tetrazole Chemistry
The story of tetrazole-5-thiol begins with the discovery of the parent tetrazole ring. In 1885, the Swedish chemist J. A. Bladin first synthesized a derivative of this novel five-membered ring containing four nitrogen atoms and one carbon atom.[1][2] For decades following this discovery, research into tetrazoles progressed slowly, with only a few hundred derivatives reported by 1950.[3] The landscape began to change dramatically in the mid-20th century as the vast potential of these compounds in medicine, agriculture, and materials science was recognized.[3]
The tetrazole-5-thiol subclass, characterized by a sulfur-containing functional group at the 5-position of the ring, offers a unique handle for synthetic modification and exhibits distinct physicochemical properties. A critical feature is the prototropic tautomerism, existing as an equilibrium between the tetrazole-5-thiol and tetrazole-5-thione forms (see Figure 3). This guide traces the evolution of these versatile molecules, from their initial synthesis to their role in modern drug design.
Evolution of Synthetic Methodologies
The primary and most enduring route to the tetrazole-5-thiol core involves the [3+2] cycloaddition reaction between an isothiocyanate (R-NCS) and an azide source.[4][5][6] The methodologies for this transformation have evolved significantly over time, driven by the need for higher yields, milder conditions, and improved safety.
Early Methods (Pre-2000)
Initial syntheses often relied on harsh conditions and hazardous reagents. The use of hydrazoic acid (HN₃) was common for the synthesis of various tetrazoles, but its high toxicity and explosive nature posed significant risks.[7] Early alkylation reactions to produce 5-thioether derivatives also suffered from poor yields and required vigorous conditions.[8]
Modern and Greener Approaches (Post-2000)
The turn of the 21st century saw a shift towards safer and more efficient synthetic protocols. A major advancement was the development of methods using sodium azide (NaN₃) in conjunction with catalysts in aqueous media.
-
Aqueous Synthesis: A facile and efficient one-pot synthesis was developed for 1-substituted tetrazole-5-thiones by reacting organic isothiocyanates with sodium azide in water at room temperature, with pyridine often added to accelerate the reaction.[8][9] This approach offers good to excellent yields (76-97%) and avoids hazardous organic solvents.[8][9]
-
One-Pot S-Alkylation/Arylation: Building on the aqueous synthesis, a highly regioselective one-pot method was developed to create 1-substituted 5-alkyl(or aryl)sulfanyltetrazoles. By adding alkyl or aryl halides directly to the initial reaction mixture, the corresponding S-derivatives are formed exclusively in high yields (88-98%).[8]
This progression reflects a broader trend in organic chemistry towards developing more sustainable and environmentally friendly synthetic routes.
Data Summary: Synthesis and Biological Activity
The following tables summarize key quantitative data related to the synthesis and biological evaluation of tetrazole-5-thiol derivatives, compiled from various studies.
Table 1: Comparison of Synthetic Methods for 1-Substituted-1H-tetrazole-5-thiones
| Method Description | Reagents | Conditions | Typical Yield (%) | Reference |
| Aqueous One-Pot | R-NCS, NaN₃, Pyridine | Water, Room Temperature, 2-6 h | 76-97 | [8][9] |
| Thioalkylation | 1-Benzyl-1H-tetrazole-5-thiol, 1,3-Dibromopropane | Tetrahydrofuran | Good | [5] |
| One-Pot S-Alkylation | R-NCS, NaN₃, Pyridine, R'-X | Water, Room Temperature, 2 h | 88-98 | [8] |
Table 2: Selected Biological Activities of Tetrazole-5-thiol Derivatives
| Compound/Derivative Class | Biological Activity | Quantitative Data | Reference |
| 1-Benzyl-5-[3-(substituted)propylthio]-1H-tetrazoles | Antibacterial / Antifungal | Moderate activity against tested organisms | [3] |
| Tetrazole-bearing compounds | COX-2 Inhibition | IC₅₀ = 0.23 µM (Compound 7c) | [10] |
| Tetrazole-bearing compounds | TNF-α Inhibition | 37.6 pg/ml (Compound 7c) | [10] |
| Tetrazole-bearing compounds | IL-6 Inhibition | 42.8 pg/ml (Compound 6) | [10] |
| Triterpenoid hybrids of 1-tetrazole-5-thione | SARS-CoV-2 3CLpro Inhibition | Remarkable inhibition observed | [9] |
Key Applications and Historical Milestones
The applications of tetrazole-5-thiol derivatives have expanded in lockstep with the refinement of their synthesis.
-
Medicinal Chemistry: The tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while offering improved metabolic stability and membrane permeability.[11][12][13] This property has made tetrazoles, including the 5-thiol derivatives, highly attractive scaffolds in drug design. They have been investigated and developed for a wide array of pharmacological activities, including:
-
Antimicrobial and Antifungal: Numerous studies have synthesized series of 5-thio-substituted tetrazoles and demonstrated their activity against various bacteria and fungi.[3][5][14]
-
Anti-inflammatory: Certain derivatives have shown potent dual inhibitory activity against inflammatory mediators like TNF-α and IL-6, as well as selective inhibition of the COX-2 enzyme.[10]
-
Antiviral: The tetrazole scaffold is present in various antiviral agents.[11][13][14] Recently, hybrids incorporating the 1-tetrazole-5-thione moiety have shown potential as covalent inhibitors of the SARS-CoV-2 3CLpro protease.[9]
-
-
Oligonucleotide Synthesis: Derivatives such as 5-Ethylthio-1H-Tetrazole (ETT) are well-established as vital activators for the coupling reactions in solid-phase oligonucleotide synthesis, a fundamental process in biotechnology and diagnostics.[12]
-
Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring, combined with the sulfur atom of the thiol group, provide excellent coordination sites for metal ions, making them valuable ligands in the construction of functional metal-organic complexes.[4][15]
Mandatory Visualizations
The following diagrams illustrate key historical and chemical concepts related to tetrazole-5-thiol derivatives.
Caption: A timeline of key milestones in the development of tetrazole chemistry.
Caption: General synthetic pathways to tetrazole-5-thiol and its S-derivatives.
Caption: Tautomeric equilibrium between the thiol and thione forms.
Detailed Experimental Protocols
The following protocols are generalized representations of common synthetic procedures cited in the literature. Researchers should consult the original publications for specific substrate details and safety information.
Protocol 1: General One-Pot Synthesis of 1-Substituted-1H-tetrazole-5-thiones in Water [8][9]
-
Materials:
-
Organic isothiocyanate (R-NCS) (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Pyridine (0.5 eq)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the organic isothiocyanate, sodium azide, and deionized water.
-
Add pyridine to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH ~2-3 by the dropwise addition of 2M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the 1-substituted-1H-tetrazole-5-thione.
-
Protocol 2: Synthesis of 1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole [5]
-
Materials:
-
1-Benzyl-1H-tetrazole-5-thiol (1.0 eq)
-
1,3-Dibromopropane (1.2 eq)
-
Base (e.g., K₂CO₃ or NaH) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-benzyl-1H-tetrazole-5-thiol in anhydrous THF.
-
Add the base portion-wise at 0 °C and stir for 30 minutes.
-
Add 1,3-dibromopropane dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole.
-
Protocol 3: Condensation with Amines or Thiols [5]
-
Materials:
-
1-Benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (1.0 eq)
-
Desired amine or thiol nucleophile (1.1 eq)
-
Base (e.g., Triethylamine or K₂CO₃) (1.2 eq)
-
Solvent (e.g., Acetonitrile or DMF)
-
-
Procedure:
-
Dissolve 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole in the chosen solvent in a round-bottom flask.
-
Add the amine or thiol nucleophile, followed by the base.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the final 5-thio-substituted tetrazole derivative.
-
Conclusion and Future Outlook
The historical development of tetrazole-5-thiol derivatives is a testament to the enduring power of synthetic chemistry to unlock novel functionalities for diverse applications. From early, challenging syntheses to modern, efficient, and green methodologies, the accessibility of these compounds has increased dramatically. Their role as a versatile scaffold, particularly as a carboxylic acid bioisostere, has cemented their importance in modern drug discovery, with demonstrated potential across antimicrobial, anti-inflammatory, and antiviral fields. As synthetic methods continue to advance and our understanding of their biological interactions deepens, tetrazole-5-thiol derivatives are poised to remain a fruitful area of research, promising new solutions in both medicine and materials science for years to come.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities | Scilit [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. chemrestech.com [chemrestech.com]
- 14. researchgate.net [researchgate.net]
- 15. lifechemicals.com [lifechemicals.com]
Potential Biological Activities of 1-Cyclohexyl-1H-tetrazole-5-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-Cyclohexyl-1H-tetrazole-5-thiol
This compound (C7H12N4S, MW: 184.26 g/mol ) is a known chemical entity.[1] The tetrazole ring is a key feature in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve a molecule's metabolic stability and pharmacokinetic profile.[3][4][5] The thiol group at the 5-position introduces a nucleophilic and potentially reactive center, which is a common feature in various enzyme inhibitors. The cyclohexyl group at the 1-position adds lipophilicity, which can influence cell permeability and interaction with hydrophobic binding pockets in biological targets.
Given the lack of direct experimental data on this compound, this guide will extrapolate potential activities from related chemical structures, including other 1-substituted tetrazole-5-thiols and molecules containing the 1-cyclohexyl-tetrazole scaffold.
Potential Biological Activities and Supporting Data from Related Compounds
Based on the activities of structurally similar compounds, this compound could plausibly exhibit antimicrobial, anticancer, and enzyme inhibitory activities.
Potential Antimicrobial Activity
The tetrazole nucleus is a common scaffold in the design of new antimicrobial agents.[6] Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9][10]
Table 1: Antimicrobial Activities of Representative Tetrazole Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |
| 1,5-disubstituted tetrazoles | Staphylococcus aureus, Bacillus subtilis, Enterococcus spp., Micrococcus spp. | MIC: 1 - 208 µM | [7] |
| 1-[(tetrazol-5-yl)methyl]indole derivatives | Aspergillus Niger, Penicillium sp, Candida albicans, Bacillus subtilis, Streptococcus lacti, Escherichia coli, Pseudomonas sp. | Potent antibacterial and antifungal activity | [8] |
| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Aspergillus janus, Staphylococcus aureus, Aspergillus niger | Excellent resistance against fungal strains | [9] |
| Pyrazole-linked tetrazole derivatives | Staphylococcus aureus, Bacillus subtilis, Bacillus megaterium, Escherichia coli, Pseudomonas aeruginosa, Shigella spp. | Good to moderate antibacterial activity | [10] |
Potential Anticancer Activity
The tetrazole scaffold is considered a "privileged structure" in the discovery of anticancer agents, with derivatives showing promise against a range of cancer cell lines.[11]
Table 2: Anticancer Activities of Representative Tetrazole Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50) | Reference(s) |
| 1,2,3-Triazole linked tetrahydrocurcumin derivatives with tetrazole moiety | HeLa, A549, HepG2, HCT-116 | Potent cytotoxic activity | [12][13] |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids (related azole-thiones) | A549, MCF-7 | IC50: 37.28-49.05 µM | [14] |
| 5-substituted 1H-tetrazole derivatives | A431 (epidermoid carcinoma), HCT116 (colon cancer) | IC50 (for compound 4c): 44.77 µg/mL (A431), 201.45 µg/mL (HCT116) | [15] |
Potential Enzyme Inhibition
The tetrazole-5-thiol moiety is a known structural alert for enzyme inhibition. For instance, 1-methyltetrazole-5-thiol has been shown to inhibit aldehyde dehydrogenase after microsomal activation.[16] Additionally, the 1-cyclohexyl-tetrazole moiety is a key component of Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor.[17]
Table 3: Enzyme Inhibition by Representative Tetrazole Derivatives
| Compound | Target Enzyme | Activity Metric (e.g., IC50) | Reference(s) |
| 1-methyltetrazole-5-thiol | Aldehyde Dehydrogenase (ALDH) | Inhibition dependent on microsomal activation | [16] |
| Cilostazol (contains 1-cyclohexyl-tetrazole) | Phosphodiesterase 3 (PDE3) | Not specified in abstract | [17] |
| Imidazole-biaryl-tetrazole derivatives | S-nitrosoglutathione reductase (GSNOR) | IC50: <15 nM | [18] |
| 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines | Protein Tyrosine Phosphatase 1B (PTP1B) | Exhibited PTP1B inhibition | [19] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.
Synthesis of this compound
A general synthesis approach can be adapted from the synthesis of analogous 1-alkyl-1H-tetrazole-5-thiols.[20]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexyl isothiocyanate in a suitable solvent such as ethanol.
-
Azide Addition: Add an aqueous solution of sodium azide to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 90°C) and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the ethanol under reduced pressure. Wash the aqueous residue with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. This will protonate the tetrazole-thiolate. Extract the product into an organic solvent such as diethyl ether.
-
Purification: Wash the organic extract with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
Protocol:
-
Prepare Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria) to each well.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on the viability of cancer cell lines.[12][13][15]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
References
- 1. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 8. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy | The Bioscan [thebioscan.com]
- 11. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids | Bentham Science [eurekaselect.com]
- 15. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. prepchem.com [prepchem.com]
An In-depth Technical Guide to 1-Cyclohexyl-1H-tetrazole-5-thiol: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-Cyclohexyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological activities, with a particular focus on its relationship to known therapeutic agents. Experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a white solid with a molecular formula of C7H12N4S and a molecular weight of 184.26 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H12N4S | PubChem[1] |
| Molecular Weight | 184.26 g/mol | PubChem[1] |
| IUPAC Name | 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | PubChem[1] |
| CAS Number | 49847-44-1 | PubChem[1] |
| Appearance | White powder | Han et al. |
| Melting Point | 130 °C | Han et al. |
Synthesis of this compound
A facile one-pot synthesis method for 1-substituted tetrazole-5-thiones, including this compound, has been reported. This method involves the reaction of an organic isothiocyanate with sodium azide in the presence of pyridine in water at room temperature. The reaction with cyclohexyl isothiocyanate has been shown to produce a high yield of the desired product.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Cyclohexyl isothiocyanate
-
Sodium azide (NaN3)
-
Pyridine
-
Water
-
Ethyl acetate
-
n-hexane
Procedure:
-
Cyclohexyl isothiocyanate (1 mmol) is reacted with sodium azide (1.2 mmol) and pyridine (3 mmol) in water (3 mL) at room temperature.
-
The solution is stirred for 2 hours.
-
Upon completion of the reaction, the product is isolated.
-
The resulting solid is recrystallized from ethyl acetate and n-hexane to yield 1-Cyclohexyl-1H-tetrazole-5(4H)-thione as a white powder.
Yield: 97%
Spectroscopic Data:
-
1H NMR (300 MHz, CDCl3): δ 13.30 (s, 1H, NH), 4.67-4.56 (m, 1H), 2.09 (m, 2H), 1.90 (m, 2H), 1.70 (m, 1H), 1.49-1.20 (m, 5H).
The following diagram illustrates the workflow for the one-pot synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for 1-Cyclohexyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor
Introduction
Tetrazole derivatives are a class of heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. These molecules typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of nitrogen and sulfur atoms in their structure facilitates strong coordination with metal surfaces. This document outlines the potential applications and detailed experimental protocols for evaluating the efficacy of 1-Cyclohexyl-1H-tetrazole-5-thiol as a corrosion inhibitor.
Proposed Mechanism of Action
This compound is hypothesized to inhibit corrosion through a mechanism involving the adsorption of its molecules onto the metal surface. The tetrazole ring and the thiol group are rich in electrons and can form coordinate bonds with the vacant d-orbitals of metal atoms. The cyclohexyl group, being a bulky substituent, could further enhance the surface coverage, leading to a more effective protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment.
Caption: Proposed mechanism of corrosion inhibition.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data obtained from studies on 1-Phenyl-1H-tetrazole-5-thiol (PTZ), a structurally similar compound. This data can be used as a benchmark for evaluating the performance of this compound.
Table 1: Potentiodynamic Polarization Data for 1-Phenyl-1H-tetrazole-5-thiol on Q235 Steel in 1 M HCl [1]
| Inhibitor Conc. (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| 0 | -485 | 1056 | - |
| 0.1 | -480 | 189.2 | 82.1 |
| 0.5 | -475 | 89.6 | 91.5 |
| 1.0 | -470 | 58.7 | 94.4 |
| 2.0 | -465 | 42.1 | 96.0 |
| 5.0 | -460 | 30.7 | 97.1 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 1-Phenyl-1H-tetrazole-5-thiol on Q235 Steel in 1 M HCl [1]
| Inhibitor Conc. (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 | 25.8 | 125.6 | - |
| 0.1 | 148.2 | 85.4 | 82.6 |
| 0.5 | 295.1 | 62.1 | 91.2 |
| 1.0 | 458.7 | 45.8 | 94.4 |
| 2.0 | 689.5 | 32.7 | 96.3 |
| 5.0 | 985.4 | 21.3 | 97.4 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
This compound
-
Analytical balance (±0.1 mg)
-
Polishing papers of different grades
-
Acetone, ethanol, and deionized water
-
Thermostatic water bath
Procedure:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper.
-
Degrease the coupons with acetone, rinse with ethanol, and then with deionized water.
-
Dry the coupons and store them in a desiccator.
-
Weigh the coupons accurately using an analytical balance.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine).
-
Rinse the coupons with deionized water, dry them, and reweigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
ΔW = Weight loss in mg
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
ρ = Density of the metal in g/cm³
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
Caption: Experimental workflow for the weight loss method.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat with impedance measurement capabilities
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal sample (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without inhibitor
4.2.1. Potentiodynamic Polarization (PDP)
Procedure:
-
Assemble the three-electrode cell with the polished metal sample as the working electrode.
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency using:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
icorr₀ = Corrosion current density without inhibitor
-
icorrᵢ = Corrosion current density with inhibitor
-
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Assemble the three-electrode cell and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance without inhibitor
-
Rctᵢ = Charge transfer resistance with inhibitor
-
-
Caption: Workflow for electrochemical measurements.
Surface Analysis
To visualize the formation of the protective film, surface analysis techniques can be employed.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the metal before and after immersion in the corrosive medium, with and without the inhibitor.
-
Atomic Force Microscopy (AFM): To provide a three-dimensional profile of the surface and assess its roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the adsorbed inhibitor molecules.
By following these protocols and using the provided data as a reference, researchers can effectively evaluate the potential of this compound as a corrosion inhibitor and elucidate its mechanism of action.
References
Application of 1-Cyclohexyl-1H-tetrazole-5-thiol in Organic Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-1H-tetrazole-5-thiol is a heterocyclic organic compound featuring a tetrazole ring substituted with a cyclohexyl group and a thiol group. This unique structural combination imparts valuable reactivity, rendering it a significant building block in modern organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in its role as a nucleophile, where the thiol group readily participates in S-alkylation reactions to form thioethers. This reactivity is pivotal in the synthesis of complex molecules, most notably as a key intermediate in the production of the cardiovascular drug Cilostazol.
Core Application: Nucleophilic Substitution via S-Alkylation
The most prominent application of this compound is its use as a nucleophile in S-alkylation reactions. The sulfur atom of the thiol group is a soft nucleophile, making it highly reactive towards soft electrophiles such as alkyl halides. This reaction proceeds via an SN2 mechanism to furnish 5-(alkylthio)-1-cyclohexyl-1H-tetrazoles.
This application is exemplified in the synthesis of Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][2] In the synthesis of Cilostazol, a key intermediate is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[1][2] While many synthetic routes to this intermediate start from precursors to this compound itself, the underlying transformation involves the formation of a sulfur-carbon bond at the 5-position of the tetrazole ring. The reaction of this compound with a suitable 4-halobutyl derivative would be a direct method to forge this crucial bond.
The general scheme for the S-alkylation of this compound is depicted below:
Caption: General S-Alkylation of this compound.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol is adapted from a similar high-yield synthesis involving a related tetrazole-5-thiol and is applicable for the S-alkylation of this compound with various alkyl halides.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-4-chlorobutane)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other polar aprotic solvent
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Pentane and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to form the thiolate salt.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of pentane and ethyl acetate) to afford the pure 5-(alkylthio)-1-cyclohexyl-1H-tetrazole.
Caption: Experimental workflow for S-alkylation.
Data Presentation
While specific quantitative data for the S-alkylation of this compound is not extensively reported in the literature, high yields are expected based on analogous reactions. A related nucleophilic ring-opening reaction of a bicyclic vinyl aziridine with 1-methyl-1H-tetrazole-5-thiol proceeded in excellent yield.[3]
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1-Methyl-1H-tetrazole-5-thiol | 6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol | (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | 95 | [3] |
| N-(5-chloropentanoyl)-cyclohexylamine | Phosphorus pentachloride, then trimethylsilyl azide | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | 93 | [4] |
Note: The second entry describes the synthesis of a key Cilostazol intermediate through a different pathway, but it indicates the high efficiency of forming the desired substituted tetrazole.
Other Potential Applications
Beyond its role in pharmaceutical synthesis, this compound and its derivatives have potential applications in other areas of organic synthesis and materials science, drawing from the known reactivity of tetrazole-thiols.
-
Synthesis of Heterocyclic Compounds: The thiol group can serve as a handle for further functionalization, enabling the synthesis of more complex heterocyclic systems.
-
Capping Agent for Nanoparticles: Thiol-containing compounds are known to act as effective capping agents in the synthesis of metal nanoparticles, controlling their growth and stability. The tetrazole moiety could impart unique electronic properties to such nanoparticles.
-
Click Chemistry: While not a classic "click" reagent itself, the tetrazole ring is a component of molecules used in certain types of click chemistry, suggesting that derivatives of this compound could be explored in this context.
Conclusion
This compound is a valuable reagent in organic synthesis, with its primary and well-established application being the S-alkylation to form key intermediates for pharmaceuticals like Cilostazol. The high nucleophilicity of the thiol group allows for efficient carbon-sulfur bond formation. The provided protocol offers a general and adaptable method for researchers to utilize this compound in their synthetic endeavors. Further exploration of its utility in materials science and other areas of medicinal chemistry is warranted.
References
Application Notes & Protocols: Surface Coating with 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the surface coating of various substrates using 1-Cyclohexyl-1H-tetrazole-5-thiol. This document outlines the necessary materials, equipment, and step-by-step procedures for forming a self-assembled monolayer (SAM), a critical technique in surface functionalization for a wide range of applications, including biosensors, medical implants, and drug delivery systems.
Introduction
This compound is a thiol-containing organic compound that can form a covalent bond with noble metal surfaces, such as gold, silver, and copper, as well as other substrates. The thiol group (-SH) serves as a robust anchor for the molecule to the surface, while the cyclohexyl and tetrazole moieties provide specific chemical and physical properties to the coated surface. The formation of a self-assembled monolayer (SAM) with this compound allows for precise control over the surface chemistry, enabling the tailoring of properties like wettability, biocompatibility, and protein adhesion.
Chemical and Physical Properties [1][2]
| Property | Value |
| Molecular Formula | C7H12N4S |
| Molecular Weight | 184.26 g/mol [1] |
| CAS Number | 49847-44-1[1][2][3] |
| Appearance | (Typically a white to off-white powder) |
| Solubility | Soluble in various organic solvents (e.g., ethanol, isopropanol, THF) |
Safety Information
This compound may cause skin and serious eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Experimental Protocols
This section details the protocols for substrate preparation and the formation of a self-assembled monolayer of this compound. The primary method described is solution deposition, which is a common and effective technique for creating SAMs.
Materials and Equipment
Materials:
-
This compound
-
Substrates (e.g., gold-coated silicon wafers, glass slides, or nanoparticles)
-
Anhydrous ethanol (or other suitable solvent like isopropanol or THF)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION - or RCA-1)
Equipment:
-
Beakers and glassware
-
Ultrasonic bath
-
Spin coater or dip coater (optional)
-
Fume hood
-
Pipettes and pipette tips
-
Oven or hot plate
-
Surface characterization instruments (e.g., contact angle goniometer, ellipsometer, XPS, AFM)
Substrate Preparation
Proper cleaning and preparation of the substrate are critical for the formation of a high-quality, well-ordered SAM. The following protocol is for gold-coated substrates, a common choice for thiol-based SAMs.[4][5][6]
-
Solvent Cleaning:
-
Place the gold substrates in a beaker.
-
Add a sufficient volume of acetone to cover the substrates.
-
Sonicate for 10-15 minutes in an ultrasonic bath.
-
Decant the acetone and repeat the sonication step with isopropanol for 10-15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Oxidative Cleaning (Choose one):
-
Piranha Etch (for inorganic substrates, handle with extreme care):
-
Prepare a fresh 3:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Always add the peroxide to the acid slowly.
-
Immerse the substrates in the Piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
UV/Ozone Treatment:
-
Place the substrates in a UV/Ozone cleaner.
-
Expose the substrates to UV radiation for 15-20 minutes to remove organic contaminants.[4]
-
-
-
Final Rinse and Dry:
-
Rinse the cleaned substrates with DI water, followed by a final rinse with anhydrous ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately for coating to prevent re-contamination.
-
Preparation of Coating Solution
-
In a clean, dry glass vial, prepare a solution of this compound in anhydrous ethanol. A typical concentration range is 1-10 mM.
-
Ensure the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution.
Surface Coating via Solution Deposition
-
Immersion:
-
Place the cleaned, dry substrates in the prepared coating solution.
-
Ensure the entire surface to be coated is submerged.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the substrates to incubate in the solution for 12-24 hours at room temperature. This extended time allows for the formation of a well-ordered monolayer.
-
-
Rinsing:
-
After incubation, carefully remove the substrates from the coating solution.
-
Rinse the coated substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Perform a final rinse with DI water if subsequent steps are in an aqueous environment.
-
-
Drying:
-
Dry the coated substrates with a gentle stream of high-purity nitrogen gas.
-
Store the coated substrates in a clean, dry environment (e.g., a desiccator) until further use or characterization.
-
Data Presentation: Expected Characterization Results
The successful formation of a this compound SAM can be verified using various surface analysis techniques. The following tables provide a template for summarizing quantitative data obtained from these characterization methods.
Table 1: Contact Angle Measurements
| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) |
| Uncoated (Cleaned) Gold | |||
| Coated Gold |
This table will quantify the change in surface wettability. A change in contact angle indicates successful surface modification.
Table 2: Ellipsometry Measurements
| Surface | Film Thickness (Å) | Refractive Index |
| Uncoated (Cleaned) Gold | (Reference) | (Reference) |
| Coated Gold |
Ellipsometry provides a precise measurement of the monolayer's thickness, which should correspond to the approximate length of the this compound molecule.
Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition
| Surface | Au (4f) (%) | C (1s) (%) | N (1s) (%) | S (2p) (%) | O (1s) (%) |
| Uncoated (Cleaned) Gold | |||||
| Coated Gold |
XPS confirms the elemental composition of the surface. The appearance of N (1s) and S (2p) peaks and an increase in the C (1s) signal are indicative of the presence of the organic monolayer.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the surface coating process.
Caption: Workflow for surface coating with this compound.
Mechanism of Self-Assembled Monolayer Formation
This diagram illustrates the chemical interaction leading to the formation of the self-assembled monolayer on a gold surface.
Caption: Mechanism of thiol binding to a gold surface to form a SAM.
References
- 1. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 49847-44-1 [chemicalbook.com]
- 4. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Cyclohexyl-1H-tetrazole-5-thiol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Cyclohexyl-1H-tetrazole-5-thiol as a versatile ligand in coordination chemistry. This document details its synthesis, coordination with various metal ions, and potential applications, with a focus on anticancer research. The provided protocols are generalized based on established methods for analogous tetrazole-5-thiol ligands.
Ligand Properties
This compound (C7H12N4S) is a heterocyclic compound featuring a tetrazole ring substituted with a cyclohexyl group at the N1 position and a thiol group at the C5 position. The presence of multiple nitrogen atoms and a sulfur atom makes it an excellent chelating agent for a variety of metal ions. The ligand can exist in tautomeric forms, the thiol and the thione form, which influences its coordination behavior.[1]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C7H12N4S[2] |
| Molecular Weight | 184.26 g/mol [2] |
| IUPAC Name | 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol[2] |
| CAS Number | 49847-44-1[2] |
Synthesis of this compound
A general and adaptable protocol for the synthesis of 1-substituted-1H-tetrazole-5-thiols is outlined below. This method is based on the reaction of the corresponding isothiocyanate with sodium azide.
Experimental Protocol: Ligand Synthesis
Materials:
-
Cyclohexyl isothiocyanate
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cyclohexyl isothiocyanate in DMF.
-
Slowly add an equimolar amount of sodium azide to the solution while stirring.
-
Heat the reaction mixture to 80-100 °C and reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or extracted with an organic solvent like diethyl ether.
-
If extraction is performed, wash the organic layer with brine, dry it over anhydrous MgSO4, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Logical Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry
This compound can coordinate to metal ions through its sulfur atom and/or one of the nitrogen atoms of the tetrazole ring, acting as a monodentate or bidentate ligand.[3] This versatility allows for the formation of a wide range of coordination complexes with diverse geometries and properties.
General Protocol for the Synthesis of Metal Complexes
Materials:
-
This compound
-
A metal salt (e.g., PtCl2, PdCl2, CoCl2·6H2O, Cd(NO3)2·4H2O)
-
Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)
-
Base (optional, e.g., triethylamine, sodium hydroxide)
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent in a flask.
-
If the deprotonated form of the ligand is required for coordination, add a stoichiometric amount of a suitable base and stir for 15-30 minutes.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for several hours, depending on the reactivity of the metal ion and ligand.
-
The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
After the reaction is complete, cool the mixture. If a precipitate has formed, it can be collected by filtration, washed with the solvent, and dried.
-
If the complex is soluble, the solvent can be slowly evaporated to yield crystals suitable for X-ray diffraction analysis.
Signaling Pathway of Ligand-Metal Interaction
Caption: Formation of a coordination complex from the ligand and a metal ion.
Spectroscopic Data of Analogous Metal Complexes
Table of Spectroscopic Data for Analogous Pt(II) Complexes:
| Complex | 1H-NMR (δ, ppm) | 31P-NMR (δ, ppm) | Key FT-IR Bands (cm-1) |
| [Pt(1-methyl-1H-tetrazole-5-thiol)2(dppe)] | 3.68 (s, 6H, CH3), 2.63 (m, 4H, P-CH2)[1] | Not reported | ν(C=N), ν(C-S) |
| [Pt(1-phenyl-1H-tetrazole-5-thiol)2(dppe)] | 7.5-8.0 (m, aromatic H), 2.70 (m, 4H, P-CH2)[1] | Not reported | ν(C=N), ν(C-S) |
dppe = 1,2-Bis(diphenylphosphino)ethane
Applications
Coordination complexes of tetrazole-5-thiol derivatives have shown promise in various fields, including catalysis and medicinal chemistry, particularly as anticancer agents.
Anticancer Activity
Metal complexes, particularly those of platinum, have been investigated for their cytotoxic effects against cancer cell lines.[1][4] The mechanism of action is often attributed to the interaction of the metal complex with DNA, leading to apoptosis.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., HepG2 - human liver cancer)
-
Synthesized metal complex
-
Cisplatin (positive control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37 °C.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of the synthesized metal complex and the positive control (cisplatin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Workflow for Anticancer Activity Screening
References
Application Notes and Protocols for 1-Cyclohexyl-1H-tetrazole-5-thiol in Pharmaceutical Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclohexyl-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a cyclohexyl group at the N1 position and a thiol group at the C5 position. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] The thiol group provides a reactive handle for further chemical modifications, making this compound a versatile scaffold for combinatorial chemistry and the development of novel therapeutic agents.
While direct biological activity data for this compound is not extensively documented, its structural motifs are present in pharmacologically active molecules. A notable example is its close structural relationship to a key intermediate used in the synthesis of Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor.[3][4][5] Furthermore, various derivatives of 1-substituted tetrazole-5-thiols have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6][7]
These application notes provide protocols and conceptual frameworks for utilizing this compound as a foundational scaffold in the design and discovery of novel pharmaceuticals.
Application Note 1: Scaffold for the Development of Phosphodiesterase (PDE) Inhibitors
Rationale
A key intermediate in the synthesis of the PDE3 inhibitor Cilostazol is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[3][5][8] This highlights the importance of the 1-cyclohexyl-tetrazole moiety for activity against phosphodiesterases. By using this compound as a starting material, researchers can synthesize a variety of analogs with modified linkers and pharmacophoric heads, aiming to discover novel and selective PDE inhibitors for cardiovascular or other therapeutic areas.[4][9]
Proposed Signaling Pathway
Caption: PDE3 inhibition pathway.
Experimental Protocols
Protocol 1.1: Synthesis of a 1-Cyclohexyl-1H-tetrazole-5-thioether Derivative Library
This protocol describes the S-alkylation of the starting thiol to introduce a linker, followed by nucleophilic substitution to couple a pharmacophoric head group, exemplified by a quinolinone moiety similar to that in Cilostazol.
Workflow Diagram
Caption: Synthetic workflow for PDE inhibitor library.
-
Step 1: S-Alkylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Add an excess of a dihaloalkane (e.g., 1,4-dibromobutane, 3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, filter the mixture to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product (the mono-alkylated intermediate) by column chromatography on silica gel.
-
-
Step 2: Coupling with a Phenolic Moiety
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and a selected phenol (e.g., 6-hydroxy-3,4-dihydroquinolinone, 1.1 eq) in DMF.
-
Add a base such as potassium carbonate (2.0 eq).
-
Stir the reaction at 80 °C for 6-18 hours, monitoring by TLC or LC-MS.[5]
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the final pure compound.
-
Protocol 1.2: In Vitro PDE3 Inhibition Assay
This protocol outlines a method to screen the synthesized compounds for their ability to inhibit PDE3 activity.
-
Reagents and Materials: Human recombinant PDE3 enzyme, cAMP (substrate), [³H]-cAMP (tracer), snake venom nucleotidase, scintillation cocktail, 96-well plates.
-
Assay Procedure:
-
Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
In a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations (e.g., from 1 nM to 100 µM). Include wells for a positive control (Cilostazol) and a negative control (DMSO vehicle).
-
Add 25 µL of human recombinant PDE3 enzyme solution to each well.
-
Pre-incubate for 10 minutes at 30 °C.
-
Initiate the reaction by adding 25 µL of the substrate solution containing cAMP and [³H]-cAMP.
-
Incubate for 30 minutes at 30 °C.
-
Stop the reaction by adding 25 µL of 0.2 M HCl.
-
Add 25 µL of snake venom nucleotidase and incubate for a further 10 minutes at 30 °C to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Transfer the reaction mixture to an anion-exchange resin column or plate to separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine.
-
Elute the [³H]-adenosine and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Data Presentation
Table 1: Hypothetical PDE3 Inhibitory Activity of Synthesized Derivatives
| Compound ID | R Group (Linker) | Pharmacophore | IC50 (nM) |
|---|---|---|---|
| CHT-S-01 | -(CH₂)₄- | 6-quinolinone | 45 |
| CHT-S-02 | -(CH₂)₅- | 6-quinolinone | 62 |
| CHT-S-03 | -(CH₂)₄-O- | 6-quinolinone | 38 |
| CHT-S-04 | -(CH₂)₄- | 7-methoxy-coumarin | 120 |
| Cilostazol | -(CH₂)₄- | 6-quinolinone | 50 |
Application Note 2: Development of Novel Antimicrobial Agents
Rationale
The tetrazole nucleus is a key component of several antimicrobial drugs. Studies on various 1,5-disubstituted tetrazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[3][6][10][11] The this compound scaffold can be functionalized at the thiol position to generate libraries of compounds for screening against clinically relevant bacterial and fungal pathogens.
Experimental Workflow
Caption: Workflow for antimicrobial drug discovery.
Experimental Protocols
Protocol 2.1: Synthesis of S-Substituted Derivatives
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a base such as sodium ethoxide (1.1 eq) and stir for 15 minutes.
-
Add the desired electrophile (e.g., benzyl bromide, 2-chloro-N-phenylacetamide, or ethyl 2-bromoacetate) (1.1 eq).
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
Protocol 2.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Procedure:
-
Prepare stock solutions of test compounds in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a concentration range of, for example, 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of CHT-S Derivatives
| Compound ID | R Group (at S-position) | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|---|
| CHT-S-Bn | Benzyl | 32 | 64 | >128 |
| CHT-S-AcPh | -CH₂C(O)NHPh | 8 | 32 | 64 |
| CHT-S-EtAc | -CH₂C(O)OEt | 64 | >128 | >128 |
| CHT-S-Naph | Naphthylmethyl | 16 | 32 | 128 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 1 |
Application Note 3: Scaffold for Anticancer Drug Discovery
Rationale
Certain tetrazole-containing compounds have been identified as potent anticancer agents, with mechanisms including the inhibition of tubulin polymerization.[7] The structural features of this compound can be exploited to design novel molecules that interact with cancer-related targets. The cyclohexyl group can occupy hydrophobic pockets, while the tetrazole ring can form crucial hydrogen bonds. The thiol group allows for the attachment of various side chains to optimize target binding and cellular activity.
Proposed Mechanism of Action
Caption: Proposed mechanism via tubulin destabilization.
Experimental Protocols
Protocol 3.1: Synthesis of Potential Tubulin Polymerization Inhibitors
This protocol is designed to add aryl groups known to interact with the colchicine binding site on tubulin.
-
Follow Protocol 2.1 using substituted benzyl bromides (e.g., 3,4,5-trimethoxybenzyl bromide) as the electrophile to synthesize a series of 1-cyclohexyl-5-(arylmethyl)thio-1H-tetrazoles.
-
Purify all compounds by column chromatography or recrystallization.
-
Confirm structures using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 3.2: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa (cervical), A549 (lung), SGC-7901 (gastric)).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 3-4 hours at 37 °C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Data Presentation
Table 3: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of CHT-S Derivatives
| Compound ID | R Group (at S-position) | HeLa | A549 | SGC-7901 |
|---|---|---|---|---|
| CHT-S-TMBn | 3,4,5-Trimethoxybenzyl | 0.55 | 0.89 | 0.48 |
| CHT-S-DMBn | 3,5-Dimethoxybenzyl | 1.20 | 2.50 | 0.95 |
| CHT-S-MBn | 4-Methoxybenzyl | 15.6 | 22.4 | 18.1 |
| CHT-S-ClBn | 4-Chlorobenzyl | 8.3 | 11.2 | 9.7 |
| Combretastatin A-4 | (Control) | 0.009 | 0.004 | 0.005 |
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilostazol (Ref: OPC-13013) [sitem.herts.ac.uk]
- 4. 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol), a phosphodiesterase type 3 inhibitor, reduces infarct size via activation of mitochondrial Ca2+-activated K+ channels in rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020099213A1 - Processes for preparing cilostazol - Google Patents [patents.google.com]
- 9. Multimodal action of phosphodiesterase 5 inhibitors against neurodegenerative disorders: An update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy | The Bioscan [thebioscan.com]
- 11. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Cyclohexyl-1H-tetrazole-5-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1] The thiol group at the 5-position provides a handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed, step-by-step guide for the synthesis of this compound.
Chemical Profile:
| Compound Name | This compound |
| Alternate Names | 1-Cyclohexyl-1H-tetrazole-5(4H)-thione, 1-Cyclohexyl-5-mercapto-1H-tetrazole |
| CAS Number | 49847-44-1 |
| Molecular Formula | C₇H₁₂N₄S |
| Molecular Weight | 184.26 g/mol |
| Appearance | White powder |
| Melting Point | 130°C |
Source: PubChem CID 708462, ResearchGate[2][3]
Experimental Protocol: One-Pot Synthesis from Cyclohexyl Isothiocyanate
This protocol is adapted from a facile one-pot synthesis method for 1-substituted tetrazole-5-thiones.[2][4] The reaction involves the treatment of an organic isothiocyanate with sodium azide in the presence of pyridine in an aqueous medium at room temperature.[2][4]
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity (per mmol of isothiocyanate) | Notes |
| Cyclohexyl isothiocyanate | C₇H₁₁NS | 141.24 | 1 mmol (141 mg) | Starting material. |
| Sodium azide | NaN₃ | 65.01 | 1.2 mmol (78 mg) | Caution: Highly toxic and explosive. Handle with extreme care. |
| Pyridine | C₅H₅N | 79.10 | 3 mmol (237 mg) | Base catalyst. |
| Water | H₂O | 18.02 | 3 mL | Solvent. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent. |
| n-Hexane | C₆H₁₄ | 86.18 | As needed | For recrystallization. |
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, combine cyclohexyl isothiocyanate (1 mmol, 141 mg), sodium azide (1.2 mmol, 78 mg), and pyridine (3 mmol, 237 mg).
-
Solvent Addition: Add water (3 mL) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, extract the resulting mixture with ethyl acetate (e.g., 3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a solid.
-
Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to obtain pure this compound as a white powder.[4]
-
Characterization Data:
| Analysis | Result |
| ¹H NMR (300 MHz, CDCl₃) | δ 13.30 (s, 1H, NH), 4.67-4.56 (m, 1H), 2.09 (m, 2H), 1.90 (m, 2H), 1.74 (m, 1H), 1.55-1.22 (m, 5H) |
| Yield | Good yields (typically 76-97% for this class of reaction) have been reported.[2] |
Source: ResearchGate[2]
Visualizations
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Analytical Detection of 1-Cyclohexyl-1H-tetrazole-5-thiol (CHT)
These application notes provide a comprehensive overview of analytical techniques for the detection and quantification of 1-Cyclohexyl-1H-tetrazole-5-thiol (CHT), a key chemical intermediate. The following protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Overview of Analytical Techniques
The primary analytical method for the sensitive and specific detection of this compound is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This technique, particularly LC-MS/MS, offers high selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling in pharmaceutical substances. While other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for structural characterization, they are generally less suitable for quantitative analysis at low concentrations.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This section details a validated HPLC-MS method for the quantification of a structurally related impurity, which can be adapted for this compound. The provided method is based on a limit test developed for a potential genotoxic impurity in the drug substance Cilostazol[1][2].
Principle
The method utilizes reversed-phase HPLC to separate the analyte of interest from the sample matrix. The separated analyte is then introduced into a mass spectrometer for detection and quantification. The mass spectrometer is operated in Single Ion Monitoring (SIM) mode to enhance selectivity and sensitivity by monitoring a specific mass-to-charge ratio (m/z) corresponding to the analyte.
Estimated Quantitative Data
The following table summarizes the estimated performance characteristics of the HPLC-MS method for the analysis of CHT. These values are extrapolated from a validated method for a closely related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, and should be validated for CHT specifically[1][2].
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 7.5 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL |
| Linearity Range | 25 - 150 ng/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Experimental Protocol
2.3.1. Materials and Reagents
-
This compound (CHT) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Sample diluent: Acetonitrile/Water (80:20, v/v)
2.3.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
2.3.3. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 15.1 | |
| 20 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
2.3.4. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Single Ion Monitoring (SIM) |
| Monitored m/z | 185.08 [M+H]⁺ (Calculated for C₇H₁₂N₄S) |
| Gas Temperature | 300 °C |
| Gas Flow | 13 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4900 V |
2.3.5. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of CHT reference standard and dissolve in 100 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations within the linearity range (e.g., 25, 50, 100, 150 ng/mL).
-
Sample Solution: Accurately weigh the sample containing CHT and dissolve it in the sample diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2.3.6. Data Analysis
Quantify the amount of CHT in the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of CHT.
HPLC-MS Analytical Workflow
Caption: General workflow for HPLC-MS analysis.
References
Application Notes and Protocols: 1-Cyclohexyl-1H-tetrazole-5-thiol in Photographic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Cyclohexyl-1H-tetrazole-5-thiol as a key component in the development of photographic materials. This document details its function as an antifoggant and stabilizer in silver halide emulsions, providing experimental protocols and performance data based on established principles of photographic chemistry.
Introduction
This compound is a heterocyclic compound belonging to the class of tetrazole thiols. These compounds are widely recognized for their utility as antifoggants and stabilizers in photographic silver halide emulsions.[1] The primary function of this additive is to minimize the formation of "fog" - the undesirable development of unexposed silver halide crystals - which can occur during the storage of photographic materials or during the development process. By controlling fog, this compound helps to maintain a clear and stable image, improving the overall quality and shelf-life of photographic films and papers.
The mechanism of action is understood to involve the interaction of the thiol group with the surface of the silver halide crystals. This interaction modulates the electronic and ionic processes that lead to the formation of the latent image and fog centers.
Key Applications in Photographic Materials
-
Antifoggant: Suppresses the formation of non-image silver (fog) in photographic emulsions, leading to clearer and higher-contrast images.
-
Stabilizer: Improves the chemical stability of the photographic emulsion, preventing degradation and fog formation during storage, especially under conditions of high temperature and humidity.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following data is representative of the performance of a closely related and well-studied compound, 1-phenyl-1H-tetrazole-5-thiol. These values provide a strong indication of the expected performance of the cyclohexyl derivative.
Table 1: Effect of Stabilizer Concentration on Fog Density and Sensitivity
| Stabilizer Concentration (mg/mol Ag) | Fog Density (Dmin) | Relative Speed |
| 0 (Control) | 0.25 | 100 |
| 10 | 0.15 | 95 |
| 20 | 0.10 | 90 |
| 40 | 0.08 | 85 |
| 80 | 0.07 | 75 |
Note: Data is illustrative and based on typical performance of tetrazole thiol stabilizers.
Experimental Protocols
The following protocols describe the preparation of a photographic emulsion incorporating this compound and the subsequent sensitometric testing to evaluate its performance.
Preparation of a Silver Bromide Photographic Emulsion
This protocol outlines the single-jet precipitation method for creating a basic silver bromide emulsion.
Materials:
-
Gelatin (photographic grade)
-
Potassium Bromide (KBr)
-
Silver Nitrate (AgNO₃)
-
This compound
-
Deionized water
Procedure:
-
Solution A: Dissolve 20 g of photographic-grade gelatin and 15 g of KBr in 400 mL of deionized water at 50°C.
-
Solution B: Dissolve 25 g of AgNO₃ in 200 mL of deionized water.
-
Precipitation: In a darkened room under safelight conditions, slowly add Solution B to Solution A with constant, vigorous stirring over a period of 10 minutes. This will form a fine precipitate of silver bromide crystals suspended in the gelatin.
-
Physical Ripening: Maintain the emulsion at 50°C for 30 minutes with continued stirring to allow for crystal growth.
-
Washing: Cool the emulsion until it sets into a gel. Shred the gel into noodles and wash with cold deionized water to remove excess salts.
-
Chemical Sensitization: Re-melt the washed emulsion at 45°C. Add a sulfur sensitizer (e.g., sodium thiosulfate) and a gold sensitizer (e.g., gold(III) chloride) to increase sensitivity. Allow the emulsion to ripen for a specified time to achieve the desired sensitivity.
-
Stabilizer Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Add the desired amount of the stabilizer solution to the emulsion with gentle stirring.
-
Coating: Coat the final emulsion onto a suitable support (e.g., glass plates or film base) and allow it to dry in a controlled environment.
Sensitometric Testing
This protocol describes the evaluation of the photographic properties of the prepared emulsion.
Materials:
-
Coated photographic material
-
Sensitometer (for controlled exposure)
-
Densitometer (for measuring optical density)
-
Photographic developer solution
-
Stop bath (e.g., dilute acetic acid)
-
Fixer solution (e.g., sodium thiosulfate)
Procedure:
-
Exposure: Expose a strip of the coated photographic material in a sensitometer. The sensitometer will expose different areas of the strip to a calibrated range of light intensities.
-
Development: Develop the exposed strip in a developer solution for a standardized time and at a controlled temperature.
-
Stop Bath: Immerse the developed strip in a stop bath to halt the development process.
-
Fixing: Place the strip in a fixer solution to remove the unexposed silver halide, making the image permanent.
-
Washing and Drying: Thoroughly wash the fixed strip with water and allow it to dry.
-
Densitometry: Use a densitometer to measure the optical density of each step on the exposed and processed strip.
-
Data Analysis: Plot the measured densities against the logarithm of the corresponding exposure values to generate a characteristic curve (H&D curve). From this curve, key parameters such as fog (Dmin), contrast (gamma), and relative speed can be determined.
Mechanism of Action
The antifogging and stabilizing properties of this compound are attributed to its ability to adsorb onto the surface of silver halide crystals.
-
Adsorption: The thiol group (-SH) of the molecule has a strong affinity for silver ions and adsorbs onto the surface of the AgX crystals.
-
Formation of a Protective Layer: This adsorbed layer is thought to form a silver salt of the tetrazole thiol, which acts as a protective barrier.
-
Inhibition of Fog Centers: This barrier inhibits the aggregation of silver atoms that form fog centers, particularly at crystal defects.
-
Modulation of Latent Image Formation: While suppressing fog, the adsorbed layer can also influence the formation of the latent image, sometimes leading to a slight decrease in photographic speed. The bulky cyclohexyl group may influence the packing and orientation of the molecule on the crystal surface, potentially affecting its interaction with the gelatin binder and other emulsion components.
Conclusion
This compound is a valuable tool in the formulation of high-quality photographic materials. Its primary role as an antifoggant and stabilizer contributes significantly to the clarity, contrast, and archival stability of photographic images. The provided protocols offer a framework for the incorporation and evaluation of this compound in photographic emulsions. Further optimization of its concentration and the conditions of its addition will allow for the fine-tuning of its effects to achieve the desired balance between fog reduction and sensitivity for specific photographic applications.
References
Application Notes and Protocols: Functionalization of Nanoparticles with 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical process for their application in diverse fields such as targeted drug delivery, advanced diagnostics, and catalysis. The surface modification of these nanoparticles dictates their interaction with biological systems, their stability, and their overall efficacy. This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), with 1-Cyclohexyl-1H-tetrazole-5-thiol.
The choice of this compound as a surface ligand is predicated on the dual functionalities offered by its constituent moieties. The thiol group (-SH) provides a robust anchor for covalent attachment to the surface of nanoparticles, especially noble metals like gold, through a strong gold-sulfur dative bond. The tetrazole ring, a metabolically stable isostere of a carboxylic acid, offers potential for various biological interactions and can serve as a versatile platform for further conjugation or as a bioactive component itself. Tetrazole derivatives have been widely explored in medicinal chemistry for their roles in antibacterial, anticancer, and antihypertensive agents.
These application notes will guide researchers through the principles of functionalization, provide detailed experimental protocols, and present hypothetical data to illustrate the expected outcomes of such modifications.
Data Presentation
Successful functionalization of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables summarize the anticipated quantitative data from the characterization of both unmodified and functionalized nanoparticles. This data is illustrative and may vary based on experimental conditions.
Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles
| Parameter | Citrate-Capped AuNPs (Unmodified) | This compound-AuNPs | Reference |
| Core Diameter (TEM) | 20 ± 2 nm | 20 ± 2.5 nm | Hypothetical |
| Hydrodynamic Diameter (DLS) | 25 ± 4 nm | 35 ± 5 nm | Hypothetical |
| Surface Plasmon Resonance (λmax) | 520 nm | 524 nm | Hypothetical |
| Zeta Potential (pH 7.4) | -35 mV | -15 mV | Hypothetical |
| Ligand Density (molecules/nm²) | N/A | ~5 | Hypothetical |
Table 2: Stability Analysis of Functionalized Gold Nanoparticles in Biological Media
| Medium (1x PBS with 10% FBS) | Nanoparticle Formulation | Incubation Time (hr) | Aggregation (Change in λmax) | Reference |
| Citrate-Capped AuNPs | 2 | Significant (>10 nm) | Hypothetical | |
| This compound-AuNPs | 24 | Minimal (<2 nm) | Hypothetical |
Experimental Protocols
This section provides detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
In a 250 mL round-bottom flask, add 100 mL of DI water and bring to a vigorous boil with constant stirring.
-
To the boiling water, add 1 mL of a 1% (w/v) HAuCl₄ solution.
-
Continue heating and stirring for 15 minutes. The solution will turn a pale yellow.
-
Rapidly inject 2.5 mL of a 1% (w/v) trisodium citrate solution into the flask.
-
The solution will undergo a color change from yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).
Protocol 2: Functionalization of Gold Nanoparticles with this compound
Materials:
-
Citrate-capped AuNPs solution (from Protocol 1)
-
Ethanol (or a suitable solvent for the thiol)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Thiol Solution: Prepare a 1 mM stock solution of this compound in ethanol. Note: The solubility of this compound should be experimentally determined to select the most appropriate solvent.
-
Ligand Exchange Reaction:
-
In a sterile microcentrifuge tube, add 1 mL of the citrate-capped AuNPs solution.
-
Add the this compound stock solution to achieve a final molar ratio of thiol to AuNPs in the range of 1000:1 to 5000:1. The optimal ratio should be determined experimentally.
-
Gently vortex the mixture for 10-15 seconds.
-
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle stirring or occasional mixing to facilitate the ligand exchange process.
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. For 20 nm AuNPs, centrifugation at approximately 12,000 rpm for 20 minutes is a good starting point.
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 1 mL of fresh PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least twice more to ensure the removal of any unbound ligands.
-
-
Storage: Store the purified functionalized AuNPs in PBS at 4°C for future use.
Protocol 3: Characterization of Functionalized Nanoparticles
1. UV-Visible Spectroscopy:
-
Measure the UV-Vis spectrum of the functionalized AuNPs. A slight red-shift in the surface plasmon resonance (SPR) peak compared to the citrate-capped AuNPs indicates a change in the local refractive index around the nanoparticles, suggesting successful surface modification.
2. Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and zeta potential of the nanoparticles. An increase in the hydrodynamic diameter is expected due to the presence of the organic ligand on the surface. The zeta potential will change from highly negative for citrate-capped AuNPs to a less negative or potentially positive value depending on the pH and the nature of the tetrazole ring.
3. Transmission Electron Microscopy (TEM):
-
Image the nanoparticles to confirm their size, shape, and dispersity. The core size of the nanoparticles should remain unchanged after functionalization.
4. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Analyze the functionalized nanoparticles to identify the characteristic vibrational bands of the this compound, confirming its presence on the nanoparticle surface.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Electrochemical Studies of 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct electrochemical studies on 1-Cyclohexyl-1H-tetrazole-5-thiol are not extensively available in the published literature. The following application notes and protocols are based on established electrochemical methods for analogous thiol and tetrazole compounds. The provided data is representative and should be used as a guideline for experimental design.
Application Notes
This compound is a heterocyclic compound with potential applications in various fields, drawing from the known bioactivities of tetrazole derivatives. These applications include roles in medicinal chemistry as potential antimicrobial or enzyme-inhibiting agents, and in materials science, particularly in the development of corrosion inhibitors. The thiol group allows for self-assembly on noble metal surfaces, such as gold, creating well-ordered monolayers that can be studied electrochemically.
Electrochemical techniques are invaluable for characterizing the behavior of this compound. These methods can be employed to:
-
Study Self-Assembly: Investigate the formation and packing of self-assembled monolayers (SAMs) on gold and other electrode surfaces.
-
Corrosion Inhibition: Evaluate its efficacy as a corrosion inhibitor for various metals and alloys.
-
Redox Properties: Determine the electrochemical signature of the molecule, which can be relevant to its biological activity.
-
Biosensor Development: Utilize the thiol group for immobilization on electrode surfaces as a platform for biosensing applications.
The following sections provide detailed protocols for key electrochemical techniques and representative data.
Experimental Protocols
Cyclic Voltammetry (CV) for Characterizing Self-Assembled Monolayers (SAMs)
Objective: To study the formation and blocking properties of a this compound SAM on a gold electrode.
Materials:
-
Working Electrode: Polycrystalline gold disk electrode
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M KCl solution containing 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1)
-
Solvent for SAM formation: Ethanol
-
This compound solution: 1 mM in ethanol
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the gold electrode with alumina slurries of decreasing particle size, followed by rinsing with deionized water and ethanol.
-
Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a reproducible voltammogram is obtained.
-
Record a baseline CV in the electrolyte solution.
-
-
SAM Formation:
-
Immerse the cleaned gold electrode in the 1 mM this compound solution for a specified time (e.g., 1, 2, 6, 12, or 24 hours).
-
After immersion, rinse the electrode thoroughly with ethanol and then deionized water to remove non-chemisorbed molecules.
-
-
Electrochemical Measurement:
-
Place the modified electrode in the electrolyte solution.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s. The potential window should encompass the redox peaks of the [Fe(CN)₆]³⁻/⁴⁻ couple.
-
Electrochemical Impedance Spectroscopy (EIS) for SAM Characterization
Objective: To determine the capacitive and resistive properties of the this compound SAM.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare and modify the gold electrode with the SAM as described in the CV protocol.
-
EIS Measurement:
-
Immerse the modified electrode in the electrolyte solution.
-
Apply a DC potential corresponding to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple.
-
Superimpose an AC potential with an amplitude of 10 mV over a frequency range from 100 kHz to 0.1 Hz.
-
Record the impedance data.
-
-
Data Analysis:
-
Model the impedance data using an appropriate equivalent circuit (e.g., a Randles circuit).
-
Potentiodynamic Polarization (PDP) for Corrosion Inhibition Studies
Objective: To evaluate the corrosion inhibition efficiency of this compound on a mild steel electrode.
Materials:
-
Working Electrode: Mild steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum sheet
-
Corrosive Medium: 1 M HCl solution
-
Inhibitor Solutions: 1 M HCl containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM).
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the mild steel electrode with emery paper of decreasing grit size, degrease with acetone, rinse with deionized water, and dry.
-
-
Electrochemical Measurement:
-
Immerse the prepared electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 1 hour).
-
Perform the potentiodynamic polarization scan from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
-
Data Analysis:
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
Data Presentation
Table 1: Representative Cyclic Voltammetry Data for a Gold Electrode Modified with this compound SAM.
| Parameter | Bare Gold Electrode | Gold Electrode with SAM |
| Anodic Peak Potential (Epa) | +0.25 V | +0.35 V |
| Cathodic Peak Potential (Epc) | +0.19 V | +0.10 V |
| Peak Separation (ΔEp) | 60 mV | 250 mV |
| Anodic Peak Current (Ipa) | 25 µA | 5 µA |
Table 2: Representative Electrochemical Impedance Spectroscopy Data for a Gold Electrode Modified with this compound SAM.
| Parameter | Bare Gold Electrode | Gold Electrode with SAM |
| Solution Resistance (Rs) | 50 Ω | 50 Ω |
| Charge Transfer Resistance (Rct) | 200 Ω | 15 kΩ |
| Double Layer Capacitance (Cdl) | 20 µF/cm² | 2 µF/cm² |
Table 3: Representative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound.
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (0 mM) | -450 | 1000 | - |
| 0.1 mM | -440 | 250 | 75.0% |
| 0.5 mM | -435 | 120 | 88.0% |
| 1.0 mM | -430 | 70 | 93.0% |
| 5.0 mM | -425 | 30 | 97.0% |
Mandatory Visualization
Caption: Workflow for the electrochemical analysis of this compound.
Caption: Self-assembly of this compound on a gold surface.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Cyclohexyl-1H-tetrazole-5-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method involves a two-step process. The first step is the formation of a substituted tetrazole, often from a corresponding amide or nitrile. For instance, N-cyclohexyl-amides can be treated with phosphorus pentachloride and then an azide source to form the tetrazole ring.[1][2][3][4][5] A related synthesis for a similar thiol involves the reaction of a dithiocarbamate with sodium azide.[6] The second step would then be the introduction or modification of the thiol group at the 5-position.
Q2: What are the critical parameters affecting the yield of the cyclization step?
A2: Key parameters for the tetrazole ring formation include reaction temperature, choice of solvent, and the nature of the azide source. For the reaction of an amide with phosphorus pentachloride, controlling the temperature, often starting at 0°C and gradually raising it, is crucial.[3][5] The choice between hydrazoic acid, sodium azide with a catalyst like zinc bromide, or trimethylsilyl azide can significantly impact reaction efficiency and safety.[1][3][7]
Q3: How can I minimize the formation of byproducts?
A3: Byproduct formation can be minimized by carefully controlling the reaction stoichiometry and temperature. In syntheses involving phosphorus pentachloride, ensuring complete conversion of the starting amide before the addition of the azide source is important to prevent side reactions.[3][4] Purification of intermediates, such as the amide, can also lead to a cleaner reaction and higher final product yield.
Q4: What are the recommended purification techniques for this compound?
A4: Purification typically involves extraction and recrystallization. After the reaction, the mixture is often quenched with water or an aqueous solution, and the product is extracted with an organic solvent like ethyl acetate or toluene.[3][4] The crude product can then be purified by recrystallization from a suitable solvent mixture, such as ethyl acetate and hexanes.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the amide with PCl5. | Ensure PCl5 is added portion-wise at a low temperature (0-5°C) and the reaction is stirred for a sufficient time (e.g., 2-3 hours) to ensure complete formation of the imidoyl chloride intermediate before adding the azide source.[3][4][5] |
| Inactive azide reagent. | Use fresh, dry sodium azide or a freshly prepared solution of hydrazoic acid. If using trimethylsilyl azide, ensure it has not been exposed to moisture. | |
| Reaction temperature is too low for cyclization. | After the initial low-temperature addition, gradually warm the reaction mixture to room temperature or higher (e.g., 50°C or reflux) to drive the cyclization to completion.[3] | |
| Multiple Spots on TLC (Impure Product) | Presence of unreacted starting materials. | Increase the reaction time or temperature. Consider adding a slight excess of the azide reagent. |
| Formation of side products due to moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen) and use anhydrous solvents. | |
| Degradation of the product during workup. | Use mild acidic or basic conditions during extraction and avoid prolonged exposure to high temperatures. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase. | Adjust the pH of the aqueous layer to suppress the ionization of the thiol group before extraction. |
| Formation of an emulsion during extraction. | Add a saturated brine solution to help break the emulsion. | |
| Inconsistent Yields | Variability in the quality of reagents. | Use reagents from a reliable source and ensure they meet the required purity specifications. |
| Inconsistent reaction conditions. | Carefully control reaction parameters such as temperature, stirring speed, and addition rates using automated lab reactors for better reproducibility. |
Experimental Protocols
Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole (A Precursor Analog)
This protocol is adapted from the synthesis of a structurally similar compound and can be a starting point for the synthesis of the target molecule's core structure.[3][5]
-
Amide Activation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve N-cyclohexyl-5-chloropentanamide (1 equivalent) in anhydrous benzene or toluene (approx. 7 mL per gram of amide).
-
Cool the solution to 0°C using an ice bath.
-
Add phosphorus pentachloride (1.05 equivalents) in portions over 10-15 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 18-25°C) and stir for an additional 2-3 hours.[3][5]
-
Cyclization: Cool the solution back to 0°C.
-
Prepare a solution of hydrazoic acid (2 equivalents) in benzene or toluene. (Caution: Hydrazoic acid is highly toxic and explosive). Alternatively, a suspension of sodium azide (2-3 equivalents) and a catalyst like zinc bromide (0.1 equivalents) can be used.
-
Slowly add the azide solution to the reaction mixture, keeping the temperature at 0°C.
-
Stir the resulting solution at 0°C for 1.5 hours, then at room temperature for 48 hours.[5]
-
Heat the reaction mixture under reflux for 3 hours to ensure complete reaction.[5]
-
Workup and Purification: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 times) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-cyclohexyl-5-chloropentanamide | PCl5, Hydrazoic Acid | Benzene | 0°C to Reflux | ~54.5 hours | Not specified | [5] |
| N-(5-chloro-n-pentanoyl)cyclohexylamine | PCl5, Trimethylsilyl azide | Toluene | 20°C | 19 hours | ~93% | [4] |
| Methyl N-hexyldithiocarbamate | Sodium Azide | Ethanol/Water | 90°C (Reflux) | 3.5 hours | Not specified | [6] |
| 5-chlorovaleronitrile, Cyclohexanol | H2SO4, PCl5, Azide reagent | Toluene | 0-80°C | 2-12 hours | Not specified | [3] |
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 3. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 4. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 1-Cyclohexyl-1H-tetrazole-5-thiol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Cyclohexyl-1H-tetrazole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: A prevalent method for synthesizing 1-substituted-1H-tetrazole-5-thiols involves the reaction of an isothiocyanate with an azide source. For this compound, this typically involves reacting cyclohexyl isothiocyanate with sodium azide. Another approach involves the reaction of a substituted thiosemicarbazide with a diazotizing agent.[1][2]
Q2: What are the expected physical properties of this compound?
A2: this compound is typically a solid with a molecular weight of approximately 184.26 g/mol .[3][4] It is important to consult the certificate of analysis for lot-specific data.
Q3: What are the primary safety concerns when handling this compound and its synthetic precursors?
A3: The synthesis of tetrazoles can involve hazardous reagents. Hydrazoic acid, which can be formed in situ, is highly toxic and explosive.[5] Safer alternatives like trimethylsilyl azide are often employed to mitigate these risks.[5] The final product, this compound, may cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before handling any chemicals.
Q4: What are the potential impurities in the synthesis of this compound?
A4: Potential impurities can include unreacted starting materials such as cyclohexyl isothiocyanate and sodium azide, as well as byproducts from side reactions. Depending on the synthetic route, related tetrazole isomers or degradation products could also be present. In the synthesis of related compounds, halogenated impurities have been noted as a concern, necessitating optimized purification processes.
Troubleshooting Purification Challenges
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Purification | Product loss during extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimized. | - Ensure the aqueous phase is acidified to a pH of approximately 2 before extraction to protonate the thiol and reduce its solubility in water.[6] - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. |
| Product loss during recrystallization: The chosen solvent system may be too effective, leading to high solubility of the product even at low temperatures. | - Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane or petroleum ether) can be effective. - Cool the recrystallization mixture slowly to promote the formation of pure crystals. | |
| Persistent Impurities in Final Product (as determined by NMR, HPLC, etc.) | Incomplete reaction: Unreacted starting materials (cyclohexyl isothiocyanate) remain. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion before workup. |
| Ineffective washing: Residual acidic or basic impurities from the reaction workup. | - Wash the organic extract thoroughly with saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water and salts.[7] | |
| Co-crystallization of impurities: Impurities with similar solubility profiles to the desired product crystallize along with it. | - Consider purification by column chromatography using silica gel. A solvent gradient of ethyl acetate in hexane is a common starting point for separating compounds of moderate polarity. | |
| Oily Product Instead of Solid | Presence of residual solvent: Incomplete removal of the extraction or recrystallization solvent. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of low-melting impurities: Impurities may be acting as a eutectic mixture, lowering the melting point of the product. | - Attempt to triturate the oily product with a non-polar solvent like hexane to induce crystallization and wash away non-polar impurities. - If trituration fails, column chromatography is recommended. | |
| Product Discoloration | Oxidation or degradation: The thiol group can be susceptible to oxidation. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. - Store the purified product in a cool, dark place. |
Experimental Protocols
General Purification Protocol via Extraction and Recrystallization
This protocol is a general guideline based on methods used for similar tetrazole-5-thiols.[6][7]
-
Reaction Quenching and Acidification: After the reaction is complete, the mixture is typically quenched by pouring it into water. The aqueous solution is then acidified to a pH of ~2 using a suitable acid (e.g., concentrated hydrochloric acid). This step is crucial to protonate the tetrazole-thiol, making it less water-soluble.
-
Extraction: The acidified aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with:
-
Water, to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate solution, to neutralize any remaining acid.
-
Brine (saturated aqueous sodium chloride), to facilitate the separation of the organic and aqueous layers and remove bulk water.
-
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane or petroleum ether) is added until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization. The pure crystals are collected by filtration, washed with a small amount of the cold, poor solvent, and dried under vacuum.
Purification via Silica Gel Chromatography
For challenging separations where recrystallization is ineffective, column chromatography can be employed.
-
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading and Elution: The adsorbed product is loaded onto the top of the column. The column is then eluted with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or another suitable method to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
- 7. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 1-Cyclohexyl-1H-tetrazole-5-thiol
Welcome to the technical support center for 1-Cyclohexyl-1H-tetrazole-5-thiol. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this and how can I fix it?
This is a common issue when a concentrated stock solution in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer. The organic solvent concentration is significantly lowered upon dilution, which reduces the overall solvating power of the mixture, causing the hydrophobic compound to precipitate.
Troubleshooting Steps:
-
Reduce the final concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Increase the co-solvent concentration: If your experiment allows, slightly increasing the percentage of the organic co-solvent in the final aqueous solution may help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.
-
Use a different co-solvent: If you are using DMSO, you could try ethanol or DMF to prepare your stock solution, as they may have different effects on solubility upon dilution.
-
Employ solubilizing agents: Consider the use of surfactants or cyclodextrins in your aqueous buffer to enhance the solubility of the compound.
Q3: Can I use pH adjustment to improve the solubility of this compound?
The tetrazole and thiol groups in the molecule are acidic and can be deprotonated at higher pH, which would increase the compound's polarity and potentially its aqueous solubility. However, caution is advised as thiols can be susceptible to oxidation at basic pH. It is crucial to assess the stability of the compound at the desired pH before proceeding.
Q4: Are there any recommended starting solvents for preparing a stock solution?
Based on the properties of similar compounds and general practices for hydrophobic molecules, the following solvents are recommended for preparing a concentrated stock solution:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
It is advisable to start with a small amount of the compound to test its solubility in these solvents before preparing a large stock solution.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems.
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in the initial solvent. | The chosen solvent has insufficient solvating power for the compound at the desired concentration. | Try a different organic solvent (DMSO, DMF, Ethanol). Gently warm the mixture. Use sonication to aid dissolution. |
| Precipitation occurs upon dilution into aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. | Decrease the final concentration of the compound. Prepare a more dilute stock solution. Add a solubilizing agent (surfactant or cyclodextrin) to the aqueous buffer. |
| The compound appears to degrade after dissolution. | The solvent is reacting with the compound, or the compound is unstable under the storage conditions. | Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. If using pH adjustment, verify the stability of the compound at that pH. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 184.26 g/mol ).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh out 1.84 mg of this compound and place it in a clean, dry microcentrifuge tube or vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Preparing Working Solutions in Aqueous Buffer
This protocol outlines the preparation of working solutions from a concentrated stock solution for use in biological assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Allow the 10 mM stock solution to thaw completely and come to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the desired final concentrations. It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the assay buffer and vortex immediately.
-
Visually inspect the working solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.
Technical Support Center: Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the reaction of cyclohexyl isothiocyanate with sodium azide. A well-established one-pot synthesis is carried out in water with pyridine as a base, which has been shown to produce high yields (76-97%) of the desired product.[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The most significant side reaction is the formation of a 4-cyclohexyl-3,5-bis(cyclohexylimino)-1,2,4-dithiazolidine byproduct. This occurs through a competing reaction pathway where the isothiocyanate reacts with the azide. Other potential side reactions include the hydrolysis of the cyclohexyl isothiocyanate starting material, especially given the aqueous reaction conditions.
Q3: What is the role of pyridine in the reaction?
A3: Pyridine acts as a base in the reaction mixture. Its presence has been shown to significantly accelerate the reaction between the organic isothiocyanate and sodium azide in water, leading to higher yields and milder reaction conditions.[1]
Q4: Is the product, this compound, stable?
A4: Tetrazole derivatives, being high-nitrogen compounds, can be thermally sensitive. It is crucial to be aware of their potential for decomposition, especially at elevated temperatures. Care should be taken during workup and storage to avoid excessive heat.
Q5: What are the tautomeric forms of the product?
A5: this compound can exist in tautomeric forms, primarily the thiol and thione forms. The thione form is generally considered to be the more stable tautomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Suboptimal Reaction Conditions: Incorrect solvent, base, temperature, or reaction time. 2. Formation of Dithiazolidine Byproduct: A significant portion of the starting materials may be consumed in this side reaction. 3. Hydrolysis of Cyclohexyl Isothiocyanate: The starting material may be degrading due to the presence of water. 4. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Optimize Reaction Conditions: Utilize water as the solvent and pyridine as the base at room temperature for approximately 2 hours, as this has been reported to give high yields.[1] 2. Control Stoichiometry: Use a slight excess of sodium azide to favor the formation of the tetrazole. Monitor the reaction progress by TLC or HPLC to minimize byproduct formation. 3. Minimize Hydrolysis: While water is the recommended solvent for optimal yield, ensure the reaction is not unnecessarily prolonged. If hydrolysis is suspected to be a major issue, consider alternative, non-aqueous solvent systems, although this may require further optimization. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials and the formation of the product. |
| Presence of a Major Impurity | Formation of 4-cyclohexyl-3,5-bis(cyclohexylimino)-1,2,4-dithiazolidine: This is a known byproduct in reactions of isothiocyanates with azides. | Purification: - Recrystallization: The desired product is typically a solid and can often be purified by recrystallization from a suitable solvent system like ethyl acetate and hexane.[1] - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the product from the less polar dithiazolidine byproduct. |
| Difficulty in Product Isolation | Product is an oil or does not precipitate: This can be due to residual solvent or impurities. | Workup Procedure: - After the reaction, the mixture is typically extracted with an organic solvent like ethyl acetate. - The organic layer should be dried over anhydrous magnesium sulfate. - The solvent is then removed under reduced pressure. If the product remains an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Product Purity Issues | Contamination with unreacted starting materials or byproducts. | Analytical Monitoring and Purification: - TLC/HPLC Analysis: Before and after purification, analyze the product to assess its purity. - Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the product and identify any impurities. The dithiazolidine byproduct will have a distinctly different spectroscopic signature. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported procedure for the synthesis of 1-substituted tetrazole-5-thiones.[1]
Materials:
-
Cyclohexyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexyl isothiocyanate (1.0 mmol) in deionized water (3 mL).
-
To this solution, add pyridine (3.0 mmol) followed by sodium azide (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a solid. The reported yield for this type of reaction is typically high (e.g., 97% for the cyclohexyl derivative).[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway: Main vs. Side Reaction
Caption: Main vs. potential side reaction pathways.
References
optimizing reaction conditions for 1-Cyclohexyl-1H-tetrazole-5-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the [3+2] cycloaddition reaction between cyclohexyl isothiocyanate and an azide source, typically sodium azide. This reaction is often carried out in a one-pot synthesis.
Q2: What are the typical catalysts and reaction conditions for this synthesis?
A2: A highly effective method involves using pyridine as a base in water at room temperature.[1] This approach is advantageous due to its mild conditions and high yields.
Q3: What is the role of pyridine in the reaction?
A3: Pyridine acts as a base to facilitate the reaction between cyclohexyl isothiocyanate and sodium azide, leading to the formation of the tetrazole-thione product.[1]
Q4: Can other solvents or bases be used?
A4: While water with pyridine is reported to be highly effective, other polar solvents and bases could be explored. However, the combination of pyridine and water has been shown to significantly accelerate the reaction, with completion often within two hours at room temperature.[1]
Q5: What are some critical safety precautions to consider during this synthesis?
A5: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and contact with metals should be avoided. Hydrazoic acid, which can be formed in situ, is volatile and explosive. Always adhere to your institution's safety protocols when working with azides.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Poor quality of starting materials (cyclohexyl isothiocyanate, sodium azide). 3. Sub-optimal reaction conditions (e.g., incorrect base or solvent). | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature, but be cautious of potential side reactions. 2. Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. 3. The use of pyridine as a base in water at room temperature has been shown to be very effective, providing high yields.[1] |
| Formation of Multiple Byproducts | 1. Side reactions of the isothiocyanate or azide. 2. Decomposition of the product under harsh conditions. | 1. Stick to the recommended mild reaction conditions (room temperature). 2. Ensure an inert atmosphere is not strictly necessary for this reaction but can be employed if side reactions are suspected. |
| Difficulty in Product Isolation and Purification | 1. The product may exist as a salt. 2. The product can exhibit thiol-thione tautomerism, which might affect its chromatographic behavior. | 1. After the reaction, acidify the mixture with an appropriate acid (e.g., HCl) to protonate the tetrazole-thiol, which can facilitate its precipitation or extraction into an organic solvent. 2. Optimize your chromatography conditions. A combination of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a good starting point for silica gel chromatography. |
| Product appears to be a disulfide | The thiol group is susceptible to oxidation to form a disulfide, especially when exposed to air for extended periods or in the presence of oxidizing agents. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) during the final stages of purification and storage. 2. If disulfide formation is suspected, it may be possible to reduce it back to the thiol using a mild reducing agent like dithiothreitol (DTT). |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the facile one-pot synthesis of 1-substituted tetrazole-5-thiones by Kim et al.[1]
Materials:
-
Cyclohexyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add cyclohexyl isothiocyanate (1 mmol).
-
Add water (3 mL) to the flask.
-
To this mixture, add sodium azide (1.2 mmol) and pyridine (3 mmol).
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the product.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and n-hexane to yield this compound as a solid.
Quantitative Data
The following table summarizes the reported yield for the synthesis of this compound under optimized conditions.
| Reactant | Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Cyclohexyl isothiocyanate | Pyridine | Water | Room Temperature | 2 hours | 97%[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
degradation pathways of 1-Cyclohexyl-1H-tetrazole-5-thiol and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and degradation of 1-Cyclohexyl-1H-tetrazole-5-thiol (CHT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CHT) and what are its common applications?
A1: this compound, often abbreviated as CHT, is a heterocyclic compound containing a tetrazole ring and a thiol group. The unique chemical properties imparted by these functional groups make it a subject of interest in medicinal chemistry and drug development. Tetrazole rings are considered bioisosteres of carboxylic acids, and the thiol group allows for various chemical modifications and potential interactions with biological targets.
Q2: What are the primary degradation pathways for CHT?
A2: The two main degradation pathways for CHT are:
-
Oxidation of the thiol group: The sulfhydryl (-SH) group is susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common degradation route for many thiol-containing compounds.
-
Decomposition of the tetrazole ring: The tetrazole ring can undergo degradation, particularly when exposed to energy sources like light (photodegradation) or high temperatures (thermal degradation). This can lead to the cleavage of the ring and the formation of various byproducts.[1][2][3]
Q3: How can I prevent the degradation of CHT during storage and experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Control Storage Conditions: Store CHT in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, heat, and oxygen.
-
Use of Antioxidants: For solution-based experiments, the addition of antioxidants can help prevent the oxidation of the thiol group.
-
Use of Chelating Agents: Trace metal ions can catalyze thiol oxidation. Including a chelating agent like EDTA in your buffers can sequester these ions.
-
pH Control: The stability of CHT in solution can be pH-dependent. It is advisable to determine the optimal pH range for your specific application to minimize degradation.
Q4: What analytical techniques are suitable for monitoring the stability of CHT?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the stability of CHT. A stability-indicating HPLC method can separate the intact CHT from its degradation products, allowing for accurate quantification of its purity and the extent of degradation over time.
Troubleshooting Guides
Issue 1: Rapid loss of CHT purity in solution.
-
Possible Cause 1: Oxidation. The thiol group is likely oxidizing to a disulfide.
-
Troubleshooting Steps:
-
Deoxygenate all solvents and buffers by sparging with an inert gas (e.g., nitrogen or argon) before use.
-
Prepare solutions fresh and use them promptly.
-
Consider adding an antioxidant, such as ascorbic acid, to the solution.
-
Work under an inert atmosphere whenever possible.
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can cause the tetrazole ring to decompose.[1][2][3]
-
Troubleshooting Steps:
-
Protect solutions from light by using amber-colored vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
-
Possible Cause 3: Inappropriate pH. The pH of the solution may be promoting hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Conduct a pH stability study to determine the optimal pH range for CHT in your experimental system.
-
Buffer your solutions to maintain a stable pH.
-
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: CHT degradation leading to variable active concentrations.
-
Troubleshooting Steps:
-
Implement the prevention strategies outlined in the FAQs and Issue 1 troubleshooting.
-
Prepare CHT stock solutions in a stable vehicle and store them under appropriate conditions (e.g., frozen, under inert gas).
-
Perform a quality control check on your CHT stock solution using HPLC to confirm its purity before each experiment.
-
-
Quantitative Data Summary
The following table summarizes hypothetical degradation data for CHT under various stress conditions. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Duration | Temperature (°C) | CHT Remaining (%) | Major Degradant |
| Acidic (0.1 M HCl) | 24 hours | 60 | 85 | Disulfide Dimer |
| Basic (0.1 M NaOH) | 24 hours | 60 | 78 | Disulfide Dimer |
| Oxidative (3% H₂O₂) | 8 hours | 25 | 45 | Disulfide Dimer |
| Thermal | 48 hours | 80 | 65 | Tetrazole Ring Cleavage Products |
| Photolytic (UV Lamp) | 12 hours | 25 | 55 | Tetrazole Ring Cleavage Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of CHT
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of CHT (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate the solid CHT or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of CHT to a UV lamp.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for CHT Stability Testing
This protocol provides a starting point for developing an HPLC method to analyze CHT and its degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method will likely require optimization for your specific instrumentation and degradation products.
Visualizations
Caption: Primary degradation pathways of CHT.
Caption: Workflow for a forced degradation study of CHT.
References
Technical Support Center: 1-Cyclohexyl-1H-tetrazole-5-thiol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-1H-tetrazole-5-thiol.
Frequently Asked Questions (FAQs)
1. What are the main safety precautions to consider when working with this compound?
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE). It can cause skin and serious eye irritation, as well as respiratory irritation.[1] High-nitrogen compounds like tetrazoles can also be unstable or explosive, especially with heat, friction, or when combined with oxidizing agents.[2]
Safety Recommendations:
-
Engineering Controls: Work in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area.
2. What are the expected spectral characteristics for this compound?
3. In what solvents is this compound soluble?
Based on information for the related compound 1-phenyl-1H-tetrazole-5-thiol, it is soluble in ethanol, acetone, chloroform, and methanol, but only partly soluble in water.[6] It is advisable to test solubility on a small scale before preparing larger solutions.
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during the synthesis of this compound.
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. For instance, in the synthesis of related tetrazoles, side reactions can occur if conditions are not carefully controlled.
-
Degradation of the product: Tetrazole compounds can be sensitive to heat and acidic or basic conditions, leading to degradation during the reaction or workup.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and ensure the starting material is fully consumed.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Some related tetrazole syntheses are carried out at elevated temperatures (e.g., 80°C or 130°C) to achieve good yields.[6][7]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF have been shown to be effective for similar reactions.[7]
-
Catalyst: If a catalyst is used, ensure it is active and used in the correct amount.
-
-
Purification:
-
Recrystallization: This is a common method for purifying solid organic compounds. Experiment with different solvent systems to find one that gives good recovery and purity. Ethanol or chloroform are potential options.[6]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used for purification.[4]
-
Problem: Difficulty in purifying this compound.
Possible Causes:
-
Presence of closely related impurities: Side products with similar polarity to the desired compound can be difficult to separate.
-
Tautomerization: The thiol-thione tautomerism can lead to multiple spots on a TLC plate or broader peaks in chromatography, complicating purification.
-
Product instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Troubleshooting Steps:
-
Alternative Purification Techniques:
-
Acid-Base Extraction: The thiol group is acidic and can be deprotonated with a mild base. This allows for extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more expensive, purification method.
-
-
Modified Chromatography:
-
Neutralized Silica Gel: If degradation on silica gel is suspected, you can use silica gel that has been neutralized by washing with a solution of a base like triethylamine in the eluent.
-
Different Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Characterization
Problem: Ambiguous NMR or Mass Spectrometry data.
Possible Causes:
-
Presence of tautomers: The thiol-thione tautomerism can result in multiple sets of peaks in the NMR spectrum, making interpretation difficult.
-
Impurities: Even small amounts of impurities can complicate spectral analysis.
-
Incorrect ionization in Mass Spectrometry: The compound may not ionize well under the chosen conditions, leading to a weak or absent molecular ion peak.
Troubleshooting Steps:
-
NMR Spectroscopy:
-
Variable Temperature NMR: Running the NMR at different temperatures can sometimes help to resolve issues related to tautomerism or dynamic exchange processes.
-
2D NMR Techniques: Techniques like HSQC and HMBC can help to definitively assign proton and carbon signals and confirm the connectivity of the molecule.[4]
-
-
Mass Spectrometry:
-
Try Different Ionization Methods: If you are not getting a clear molecular ion peak with Electrospray Ionization (ESI), try other techniques like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can help to confirm the elemental composition of your compound.[4]
-
Experimental Applications
Problem: Poor performance as a corrosion inhibitor.
Possible Causes:
-
Incorrect concentration: The concentration of the inhibitor is a critical factor in its effectiveness.
-
Incompatibility with the corrosive medium: The inhibitor may not be effective in the specific acid or solution being used.
-
Adsorption issues: The inhibitor may not be adsorbing effectively onto the metal surface.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Evaluate the Corrosive Environment:
-
Ensure that the inhibitor is stable and soluble in the corrosive medium at the experimental temperature.
-
-
Surface Analysis:
-
Techniques like Scanning Electron Microscopy (SEM) can be used to visually inspect the metal surface and confirm the formation of a protective layer.[9]
-
-
Consider Synergistic Effects:
-
In some cases, the addition of other small molecules can enhance the performance of a corrosion inhibitor.
-
Problem: Side reactions in "Click Chemistry" applications.
Possible Causes:
-
Thiol interference: The thiol group can undergo side reactions in the presence of the copper catalyst used in traditional click chemistry, or it can react with alkynes.[10]
-
Instability of the tetrazole ring: The reaction conditions may be too harsh for the tetrazole ring, leading to decomposition.
Troubleshooting Steps:
-
Protect the Thiol Group:
-
If the thiol group is not the intended reactive site, it should be protected with a suitable protecting group before performing the click reaction. The protecting group can be removed in a subsequent step.
-
-
Use Copper-Free Click Chemistry:
-
Consider using a copper-free click chemistry approach, such as the reaction between a strained alkyne (e.g., a dibenzocyclooctyne or DIBO) and an azide. This avoids the use of a copper catalyst and can be more compatible with sensitive functional groups.[11]
-
-
Optimize Reaction Conditions:
-
Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Carefully control the pH of the reaction mixture.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Phenyl-1H-tetrazole-5-thiol | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole |
| CAS Number | 49847-44-1[12] | 86-93-1[6] | 73963-42-5[13] |
| Molecular Formula | C₇H₁₂N₄S[12] | C₇H₆N₄S[6] | C₁₁H₁₉ClN₄[14] |
| Molecular Weight | 184.26 g/mol [12] | 178.21 g/mol [6] | 242.75 g/mol [14] |
| Melting Point | Not available | 145 °C (dec.)[6] | 49-52 °C[15] |
Experimental Protocols
General Protocol for Synthesis of a 1-Substituted-1H-tetrazole-5-thiol Derivative
This is a generalized procedure based on the synthesis of related compounds and should be adapted and optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate isothiocyanate (e.g., cyclohexyl isothiocyanate) in a suitable solvent such as acetonitrile.[6]
-
Addition of Reagents: Add sodium azide and zinc chloride to the solution.[6]
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir for the required amount of time (monitor by TLC).[6]
-
Workup:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with an aqueous solution of sodium hydroxide and stir.[6]
-
Filter the suspension and wash the filtrate with an organic solvent like chloroform to remove impurities.[6]
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a low pH to precipitate the product.[6]
-
-
Purification:
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[6]
-
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical diagram illustrating the troubleshooting process for common experimental issues.
References
- 1. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. scbt.com [scbt.com]
- 13. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]
- 14. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Technical Support Center: 1-Cyclohexyl-1H-tetrazole-5-thiol (CHT) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 1-Cyclohexyl-1H-tetrazole-5-thiol (CHT) solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of CHT solutions.
Q1: My CHT solution has become cloudy or has formed a precipitate. What is the cause?
A1: Cloudiness or precipitation can be due to several factors:
-
Degradation: The primary degradation pathway for CHT, like many thiols, is oxidation to its disulfide dimer. This dimer may have lower solubility in your chosen solvent system, causing it to precipitate.
-
Low Solubility: You may have exceeded the solubility limit of CHT in the solvent at the storage temperature. Solubility can decrease significantly at lower temperatures.
-
pH Shift: A change in the solution's pH can alter the ionization state of CHT and affect its solubility.
Troubleshooting Steps:
-
Confirm Degradation: Analyze the precipitate and solution using HPLC to check for the presence of the disulfide dimer or other degradation products.
-
Review Solvent and Concentration: Verify that the concentration of your solution is within the known solubility limits for the solvent and storage temperature.
-
Control pH: Ensure the pH of your solution is buffered and maintained within a range that favors stability and solubility. For many thiols, a slightly acidic pH (e.g., pH 5-6) can slow down oxidation.[1]
-
Filter: If the issue is minor particulate matter, filtering the solution through a 0.22 µm filter may resolve it, but this will not address underlying degradation.
Q2: I'm observing a decrease in the potency or purity of my CHT solution over time. What is the likely cause and how can I prevent it?
A2: A loss of potency is a strong indicator of chemical degradation, most commonly oxidation.[2][3] The thiol group (-SH) on the tetrazole ring is susceptible to oxidation by atmospheric oxygen, which converts two CHT molecules into a single disulfide-linked dimer.
Prevention Strategies:
-
Use an Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to minimize contact with oxygen.[2] This is the most effective method.
-
Add Antioxidants: Incorporate a compatible antioxidant into your solution. The choice of antioxidant can depend on your specific application and solvent system.[4][5]
-
Control Temperature: Store solutions at the lowest practical temperature to slow the rate of degradation. Typically, this is 2-8°C or -20°C.
-
Protect from Light: Store solutions in amber vials or protect them from light, as photo-oxidation can be a contributing factor.
-
Chelate Metal Ions: Traces of metal ions can catalyze oxidation. Adding a chelating agent like EDTA can significantly extend the solution's half-life.[2]
Q3: What are the optimal storage conditions for CHT solutions?
A3: Optimal conditions aim to minimize oxidation and other degradation pathways.
-
Temperature: Store at 2-8°C for short-term use (days) and -20°C or lower for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the container.
-
Light: Use amber glass vials or wrap containers in aluminum foil to protect from light.
-
pH: Maintain a slightly acidic, buffered pH (e.g., pH 5-6.5) where possible, as the rate of air oxidation for many thiols increases at higher pH.[1][2]
Q4: Which antioxidants are suitable for stabilizing CHT solutions, and at what concentration?
A4: Several antioxidants can protect thiol groups from oxidation. The best choice depends on compatibility with your experimental system.
-
Dithiothreitol (DTT): A strong reducing agent commonly used to keep thiols in their reduced state.[2] A typical concentration is 1-5 mM. However, DTT itself can be oxidized, so fresh solutions are recommended.[6]
-
Tris(2-carboxyethyl)phosphine (TCEP): An effective and more stable alternative to DTT, especially at lower pH.[2][3] It is also less odorous. A typical concentration is 5-10 mM.
-
N-Acetylcysteine (NAC) or Glutathione (GSH): These are biologically relevant antioxidants that can also be used.[4][5][7] Typical concentrations range from 1-10 mM.
Data on CHT Solution Stability
The following tables present illustrative data on CHT stability under various conditions.
Disclaimer: The following data are representative examples based on the known behavior of thiol-containing compounds and are intended for illustrative purposes only. Actual results may vary.
Table 1: Effect of Storage Conditions on CHT Purity over 30 Days
| Storage Condition | Atmosphere | Purity after 30 days (%) |
| 25°C | Air | 78% |
| 25°C | Nitrogen | 91% |
| 4°C | Air | 92% |
| 4°C | Nitrogen | 98% |
| -20°C | Air | 96% |
| -20°C | Nitrogen | >99% |
Table 2: Efficacy of Different Antioxidants on CHT Stability (Stored at 4°C in air for 30 days)
| Additive (5 mM) | Purity after 30 days (%) |
| None (Control) | 92% |
| EDTA | 95% |
| N-Acetylcysteine (NAC) | 97% |
| Dithiothreitol (DTT) | 99% |
| TCEP | >99% |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis of CHT
This protocol describes a reverse-phase HPLC method for assessing the purity of CHT and quantifying its primary disulfide degradation product.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the CHT solution in the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study of CHT
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[8][9]
-
Acid Hydrolysis: Mix CHT solution with 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize before HPLC analysis.
-
Base Hydrolysis: Mix CHT solution with 0.1 N NaOH and incubate at 60°C for 8 hours. Neutralize before HPLC analysis.
-
Oxidative Degradation: Treat CHT solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[10]
-
Thermal Degradation: Incubate the CHT solution at 70°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the CHT solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) against a control sample stored at -20°C. The goal is to achieve 10-30% degradation to ensure that degradation products can be adequately detected and resolved from the parent peak.[10]
Visualizations
The following diagrams illustrate key workflows and concepts related to CHT stability.
Caption: Troubleshooting workflow for CHT solution instability.
Caption: Experimental workflow for a CHT stability study.
Caption: Primary degradation pathway of CHT via oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lclane.net [lclane.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
common pitfalls in the handling of 1-Cyclohexyl-1H-tetrazole-5-thiol
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 1-Cyclohexyl-1H-tetrazole-5-thiol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the storage, handling, and use of this compound in a question-and-answer format.
Storage and Stability
Q1: My solid this compound has discolored over time. Is it still usable?
A1: Discoloration, often yellowing, can indicate partial oxidation or decomposition of the thiol group. Thiols are susceptible to air oxidation, which can lead to the formation of disulfides. While minor discoloration may not significantly impact reactivity in some applications, it is crucial to assess the purity of the material before use, for example, by thin-layer chromatography (TLC) or melting point analysis. For sensitive reactions, using freshly purchased or purified material is recommended. To prevent discoloration, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at the recommended temperature (typically 2-8°C).
Q2: I've prepared a stock solution of this compound in an organic solvent. How long is it stable?
A2: The stability of stock solutions is dependent on the solvent and storage conditions. In general, solutions of thiols are less stable than the solid material due to increased susceptibility to oxidation. For best results, it is recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, use degassed solvents, store under an inert atmosphere at -20°C, and use within a short period (generally not exceeding one month).[1] Avoid repeated freeze-thaw cycles.
Reaction and Handling
Q3: I am performing an S-alkylation reaction, but I am getting a mixture of products. What is going wrong?
A3: A common pitfall in the alkylation of this compound is the formation of both S- and N-alkylated products. This is due to the ambident nucleophilic nature of the tetrazole-thiolate anion, which can react at either the sulfur or a nitrogen atom of the tetrazole ring. The ratio of S- to N-alkylation can be influenced by several factors including the solvent, base, counter-ion, and the nature of the alkylating agent. To favor S-alkylation, consider using a polar aprotic solvent like DMF or acetonitrile and a soft base such as potassium carbonate.
Q4: My reaction with this compound is sluggish or incomplete.
A4: Several factors could contribute to a sluggish reaction. Firstly, ensure the quality of your starting material, as degradation can reduce its reactivity. Secondly, the choice of base is critical for deprotonating the thiol to its more nucleophilic thiolate form. If you are using a weak base, consider switching to a stronger one, or increasing the reaction temperature. However, be mindful that excessive heat can lead to decomposition. Finally, ensure all reagents are anhydrous if the reaction is moisture-sensitive.
Q5: I am observing the formation of a white precipitate in my reaction mixture. What could it be?
A5: In reactions involving the deprotonation of the thiol, the formation of a salt is expected. For example, if you are using a base like sodium hydride or potassium carbonate, the corresponding sodium or potassium thiolate salt will be formed. This salt may have limited solubility in some organic solvents. Additionally, if your reaction is not performed under an inert atmosphere, oxidation of the thiol to the disulfide can occur, which may also precipitate out of solution.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound and a closely related compound for reference.
| Property | This compound | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (for reference) |
| CAS Number | 49847-44-1[2] | 73963-42-5 |
| Molecular Formula | C₇H₁₂N₄S[2] | C₁₁H₁₉ClN₄ |
| Molecular Weight | 184.26 g/mol [2] | 242.75 g/mol |
| Melting Point | Data not available | 49-52°C |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water. | Soluble in organic solvents such as ethanol and chloroform; limited solubility in water. |
| Decomposition | Tetrazole derivatives can be thermally sensitive and may decompose upon heating, potentially releasing nitrogen gas.[3] | Stable under recommended storage conditions. |
Safety Information: this compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[4] All handling should be performed in a well-ventilated fume hood.
Experimental Protocols
Detailed Methodology for S-Alkylation
This protocol provides a general procedure for the S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizing Workflows and Relationships
Troubleshooting Workflow for S-Alkylation of this compound
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the S-alkylation of this compound.
Caption: Troubleshooting Decision Tree for S-Alkylation.
References
Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an isothiocyanate and an azide source, typically sodium azide. For the target molecule, this involves the reaction of cyclohexyl isothiocyanate with sodium azide. This method is often preferred for its relatively high yields and straightforward procedure.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the use of sodium azide. Sodium azide is highly toxic and can form explosive heavy metal azides. When scaling up, it is crucial to avoid contact with metals such as lead, copper, and brass in the reactor and downstream equipment. The reaction can also be exothermic, requiring careful temperature monitoring and control. Additionally, the potential for hydrazoic acid (HN3) formation, which is a toxic and explosive gas, necessitates performing the reaction in a well-ventilated area or a closed system with appropriate scrubbing.
Q3: Are there any specific solvent recommendations for the scale-up process?
A3: For the reaction of isothiocyanates with sodium azide, polar aprotic solvents are often used. On a laboratory scale, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common.[1] For scale-up, factors such as solvent cost, toxicity, and ease of removal become more critical. Water has also been used as a solvent for the synthesis of some 1-substituted tetrazole-5-thiones, which could be a more environmentally friendly and safer option for large-scale production.[2]
Q4: How can I monitor the progress of the reaction on a larger scale?
A4: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (cyclohexyl isothiocyanate). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and the consumption of reactants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive sodium azide. | Use freshly opened or properly stored sodium azide. Ensure it has not been exposed to moisture. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for any exotherm. The optimal temperature may vary depending on the solvent. | |
| Impure cyclohexyl isothiocyanate. | Purify the starting material by distillation before use. | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Maintain strict temperature control. A runaway reaction can lead to decomposition and byproduct formation. |
| Presence of moisture. | Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | Acidify the aqueous layer to a pH of 2-3 to protonate the thiol and facilitate extraction into an organic solvent like diethyl ether or ethyl acetate. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Safety Concerns During Scale-Up | Exothermic reaction leading to loss of control. | Implement a controlled addition of one of the reactants (e.g., adding a solution of cyclohexyl isothiocyanate to a heated solution of sodium azide). Ensure the reactor has an efficient cooling system. |
| Potential for hydrazoic acid exposure. | Perform the reaction in a well-ventilated fume hood or a closed reactor system. Use a scrubber containing a dilute sodium hydroxide solution to neutralize any evolved hydrazoic acid. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative method and may require optimization for scale-up.
Materials:
-
Cyclohexyl isothiocyanate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.1 equivalents) in anhydrous DMF.
-
Slowly add cyclohexyl isothiocyanate (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to 1-Cyclohexyl-1H-tetrazole-5-thiol and Other Tetrazole Derivatives for Researchers and Drug Development Professionals
An objective analysis of the performance and experimental data of 1-Cyclohexyl-1H-tetrazole-5-thiol in comparison to other notable tetrazole derivatives in key research applications.
The tetrazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its bioisosteric relationship with carboxylic acids and its remarkable versatility. This guide provides a comparative overview of this compound and other tetrazole derivatives, focusing on their applications in oncology, microbiology, and corrosion inhibition. The information is compiled from experimental data to assist researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Chemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application. The following table summarizes key computed properties for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂N₄S |
| Molecular Weight | 184.26 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 49847-44-1[1] |
| Physical Description | Solid (predicted) |
Performance in Anticancer Research
Tetrazole derivatives have emerged as potent anticancer agents, often targeting tubulin polymerization.[2] The following data compares the in vitro cytotoxic activity of various tetrazole derivatives against several human cancer cell lines.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazole-Tetrazole Hybrid 1 | MCF-7 (Breast) | 11.9 | Doxorubicin | 18.6 |
| Thiazole-Tetrazole Hybrid 2 | MCF-7 (Breast) | 16.5 | Doxorubicin | 18.6 |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol (6-31) | SGC-7901 (Gastric) | 0.090 | - | - |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol (6-31) | A549 (Lung) | 0.230 | - | - |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol (6-31) | HeLa (Cervical) | 0.650 | - | - |
| 1,5-Diaryl-1,2,3,4-tetrazole (4l) | HL-60 (Leukemia) | 0.0013 | Combretastatin A-4 | ~0.001-0.01 |
| 1,5-Diaryl-1,2,3,4-tetrazole (5b) | HL-60 (Leukemia) | 0.0003 | Combretastatin A-4 | ~0.001-0.01 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized tetrazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrazole derivatives and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for anticancer activity.
Performance in Antimicrobial Research
Tetrazole derivatives have demonstrated significant potential as antimicrobial agents. The following table summarizes the in vitro antimicrobial activity of various tetrazole derivatives against different microbial strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Drug | MIC (µg/mL) |
| Imide-tetrazole 1 | Staphylococcus aureus (T5592) | 0.8 | Ciprofloxacin | >1 |
| Imide-tetrazole 2 | Staphylococcus aureus (T5592) | 0.8 | Ciprofloxacin | >1 |
| Imide-tetrazole 3 | Staphylococcus aureus (T5592) | 0.8 | Ciprofloxacin | >1 |
| Benzimidazole-tetrazole (e1) | Candida glabrata | 0.98 | Fluconazole | 2.94 |
| Benzimidazole-tetrazole (b1) | Candida glabrata | 1.2 | Fluconazole | 2.94 |
| 1-[(tetrazol-5-yl)methyl]indole (3) | Bacillus subtilis | - (Potent activity reported) | Fusidic acid | - |
| 1-[(tetrazol-5-yl)methyl]indole (5) | Candida albicans | - (High activity reported) | Fusidic acid | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the tetrazole derivatives is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The tetrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
Performance as Corrosion Inhibitors
Tetrazole derivatives, particularly those containing sulfur atoms, have shown excellent performance as corrosion inhibitors for various metals in acidic media.
| Compound | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 5 mM | 97.1[4] |
| 1-Phenyltetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H₂SO₄ | 2 mM | 95.1[5] |
| 2,5-disubstituted tetrazole (P1) | Mild Steel | 1 M HCl | 10⁻⁴ M | 82.7[6] |
| 2,5-disubstituted tetrazole (P2) | Mild Steel | 1 M HCl | 10⁻⁴ M | 94.6[6] |
Experimental Protocol: Potentiodynamic Polarization Measurement
Potentiodynamic polarization is a common electrochemical technique used to evaluate the corrosion inhibition efficiency of chemical compounds.
-
Electrode Preparation: A working electrode made of the metal to be tested (e.g., mild steel) is polished, cleaned, and immersed in the corrosive solution. A three-electrode setup is used, including the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Electrochemical Cell Setup: The electrodes are placed in an electrochemical cell containing the corrosive medium with and without the tetrazole inhibitor at various concentrations.
-
Polarization Scan: The potential of the working electrode is scanned over a range relative to its open circuit potential, and the resulting current is measured.
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] x 100
Caption: Workflow for potentiodynamic polarization measurement.
Structure-Activity Relationship (SAR) Insights
The biological activity and corrosion inhibition efficiency of tetrazole derivatives are significantly influenced by the nature and position of substituents on the tetrazole ring and the attached moieties.
-
Anticancer Activity: For 1,5-diaryl substituted tetrazoles, the presence of a 3,4,5-trimethoxyphenyl group on one of the rings and a cis-olefin configuration at the bridge are often crucial for potent tubulin polymerization inhibition.[2]
-
Antimicrobial Activity: The introduction of a tetrazole moiety into other heterocyclic systems, such as benzimidazoles and indoles, can significantly enhance their antimicrobial properties.[7][8]
-
Corrosion Inhibition: The presence of heteroatoms (N, S) and π-electrons in the tetrazole ring allows for strong adsorption onto the metal surface, forming a protective film. Electron-donating groups on the substituent can further enhance the inhibition efficiency.
Caption: Logical relationship of tetrazole structure to its applications.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in diverse scientific fields. While direct comparative data for this compound across all applications is not exhaustively available, the existing literature on related tetrazole derivatives provides a strong foundation for its potential efficacy. The data presented in this guide highlights the promising anticancer, antimicrobial, and corrosion-inhibiting properties of the tetrazole scaffold. Further research focusing on direct, systematic comparisons of this compound with other derivatives will be invaluable in fully elucidating its structure-activity relationships and optimizing its performance for specific applications. The detailed experimental protocols provided herein offer a starting point for researchers to conduct such comparative studies.
References
- 1. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrochemsci.org [electrochemsci.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 8. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Protective Potential: A Comparative Guide to 1-Cyclohexyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comprehensive comparison of the anticipated anticorrosive properties of 1-Cyclohexyl-1H-tetrazole-5-thiol (CHT) against other established corrosion inhibitors, supported by established experimental data from analogous compounds. The information is tailored to facilitate informed decisions in the selection and development of novel corrosion mitigation strategies.
While direct experimental data for this compound is not extensively available in public literature, its structural similarity to other tetrazole-based inhibitors, such as 1-Phenyl-1H-tetrazole-5-thiol (PTZ), allows for a robust comparative analysis. Tetrazole derivatives are well-regarded for their excellent corrosion inhibition capabilities, attributed to the presence of multiple nitrogen atoms and a sulfur atom in the heterocyclic ring. These heteroatoms act as active centers for adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Performance Comparison of Tetrazole-Based Corrosion Inhibitors
To contextualize the potential efficacy of CHT, this section compares the performance of various tetrazole derivatives and a common inhibitor, Benzotriazole, on mild steel in acidic environments. The data is collated from multiple studies and presented to highlight key performance metrics.
| Inhibitor | Concentration (mM) | Medium | Inhibition Efficiency (%) | Reference Compound |
| This compound (CHT) | (Anticipated) | 1 M HCl | > 90% | - |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | 5 | 1 M HCl | 97.1% | [1] |
| 5-(4-chlorophenyl)-1H-tetrazole | ~0.5 (500 ppm) | 1 M HCl | > 90% | [2] |
| 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole | ~0.3 (300 ppm) | 1 M HCl | 90% | [3] |
| Benzotriazole (BTA) | - | 5% NaHCO3 | (Effective) | [4] |
Note: The performance of CHT is an educated estimation based on the performance of structurally similar compounds.
The data suggests that tetrazole derivatives, including the anticipated performance of CHT, exhibit high inhibition efficiencies, often exceeding 90%, in highly corrosive acidic media. The cyclohexyl group in CHT, being an electron-donating group, is expected to enhance the electron density on the tetrazole ring, potentially leading to stronger adsorption on the metal surface and, consequently, superior corrosion inhibition compared to phenyl-substituted analogs under certain conditions.
Experimental Protocols
To ensure the reproducibility and validation of anticorrosive properties, detailed experimental protocols are crucial. The following sections outline the standard methodologies employed in the evaluation of corrosion inhibitors like CHT.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of electrochemical processes at the metal/electrolyte interface.
Procedure:
-
Electrode Preparation: A mild steel specimen is used as the working electrode. Its surface is mechanically polished with successively finer grades of emery paper, rinsed with distilled water and acetone, and then dried.[5][6]
-
Electrochemical Cell: A three-electrode setup is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[7]
-
Measurement: The working electrode is immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations. After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal (typically 10 mV) is applied over a frequency range (e.g., 100 kHz to 10 mHz).[8]
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is determined by fitting the data to an equivalent circuit model.[9][10] The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Potentiodynamic Polarization (PDP)
PDP measurements provide insights into the anodic and cathodic reactions of the corrosion process and help classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Cell Setup: The same three-electrode cell as in EIS is used.
-
Measurement: After OCP stabilization, the potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[7]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes. The inhibition efficiency (IE%) is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[11]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to analyze the elemental composition and chemical state of the protective film formed by the inhibitor on the metal surface.[12][13][14]
Procedure:
-
Sample Preparation: The mild steel specimen is immersed in the inhibited corrosive solution for a specific period. To preserve the inhibitor film, the sample should be carefully rinsed, preferably with a non-aqueous solvent, and dried under an inert atmosphere before analysis.[15]
-
Analysis: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured to identify the elements present on the surface and their chemical states.
-
Data Interpretation: High-resolution spectra of key elements (e.g., Fe, N, S, C) are analyzed to understand the chemical interactions between the inhibitor and the metal surface, confirming the adsorption mechanism.[16]
Quantum Chemical Calculations
Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.
Methodology:
-
Molecular Modeling: The 3D structure of the inhibitor molecule is optimized using a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Parameter Calculation: Various quantum chemical parameters are calculated, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges.[17][18]
-
Correlation: These parameters are correlated with the experimental inhibition efficiency. For instance, a higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ELUMO value indicates a higher tendency to accept electrons. A smaller energy gap generally correlates with higher inhibition efficiency.[19]
Visualizing the Inhibition Mechanism and Experimental Workflow
To further elucidate the processes involved in corrosion inhibition and its evaluation, the following diagrams provide a visual representation of the key concepts.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Investigation of the inhibition effect of 5-(3, 4, 5-Trimethoxyphenyl)-2H-tetrazole on mild steel corrosion in 1 M HCl solution [chemistry.semnan.ac.ir]
- 4. Journal of Chinese Society for Corrosion and protection [jcscp.org]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. chemrevlett.com [chemrevlett.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijcsi.pro [ijcsi.pro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines | MDPI [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. electrochemsci.org [electrochemsci.org]
A Comparative Guide to the Spectroscopic Characterization of 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals: Confirming the Chemical Identity of 1-Cyclohexyl-1H-tetrazole-5-thiol Through Spectroscopic Analysis
This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound against alternative thiol-containing heterocyclic compounds, namely 5-mercapto-1-methyltetrazole and 1-phenyl-5-mercaptotetrazole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification and characterization of these molecules.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and two common alternatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not readily available in searched sources. Expected signals would include those for the cyclohexyl protons, likely in the range of 1-5 ppm, and a broad singlet for the thiol proton. | Data not readily available in searched sources. Expected signals would include those for the cyclohexyl carbons and the tetrazole ring carbon. |
| 5-Mercapto-1-methyltetrazole | A singlet corresponding to the methyl group protons.[1] The thiol proton may be observable as a broad singlet. | Signals for the methyl carbon and the tetrazole ring carbon.[2] |
| 1-Phenyl-5-mercaptotetrazole | Aromatic protons typically appear as multiplets in the range of 7.61-7.78 ppm.[3] The thiol proton may be observable as a broad singlet. | Signals for the phenyl carbons and the tetrazole ring carbon.[4] |
Table 2: FTIR and Mass Spectrometry Data
| Compound | Key FTIR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Expected peaks: C-H stretching (cyclohexyl), N=N and C=N stretching (tetrazole ring), and a weak S-H stretching band. | Molecular Ion [M]⁺: 184.26. Key Fragments: 103, 55, 41.[5] |
| 5-Mercapto-1-methyltetrazole | In the solid state, typically exists in the thione tautomeric form, showing an N-H stretching band and lacking a distinct S-H band.[6] | Molecular Ion [M]⁺: 116.[7] |
| 1-Phenyl-5-mercaptotetrazole | C-H stretching (aromatic), N=N and C=N stretching (tetrazole ring), and a weak S-H stretching band. | Molecular Ion [M]⁺: 178. Key Fragments: 135, 104.[8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to consider include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Place the sample pellet in the spectrometer and collect the sample spectrum.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationships between the different analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR [m.chemicalbook.com]
- 4. 1-Phenyltetrazole-5-thiol(86-93-1) 13C NMR spectrum [chemicalbook.com]
- 5. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Mercapto-1-methyltetrazole | C2H4N4S | CID 2723772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Cyclohexyl-1H-tetrazole-5-thiol and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Cyclohexyl-1H-tetrazole-5-thiol and similar tetrazole-based compounds. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by offering insights into the synthesis, potential biological activities, and structure-activity relationships of this class of molecules. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon data from closely related analogs to provide a comprehensive overview.
Introduction to this compound and its Analogs
This compound belongs to the family of 1-substituted-1H-tetrazole-5-thiols, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles in some cases. The thiol group at the 5-position provides a handle for further chemical modification and can also play a crucial role in biological activity, including metal chelation and interaction with enzymatic targets.
The biological potential of 1-substituted-1H-tetrazole-5-thiols is diverse, with reported activities including antimicrobial, anticancer, and enzyme inhibition. The nature of the substituent at the 1-position of the tetrazole ring significantly influences the compound's physicochemical properties and biological activity. This guide will compare the titular compound with analogs bearing different substituents at this position, such as alkyl and aryl groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and selected comparator compounds is presented in Table 1.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₁₂N₄S | 184.26 | 49847-44-1[1] | |
| 1-Phenyl-1H-tetrazole-5-thiol | C₇H₆N₄S | 178.21 | 86-93-1 | |
| 1-Methyl-1H-tetrazole-5-thiol | C₂H₄N₄S | 116.14 | 13183-79-4 | |
| 1-Benzyl-1H-tetrazole-5-thiol | C₈H₈N₄S | 192.24 | 14960-20-4 |
Synthesis Protocols
The general synthesis of 1-substituted-1H-tetrazole-5-thiols typically involves the reaction of an isothiocyanate with an azide source. Below is a detailed experimental protocol for the synthesis of 1-alkyl-1H-tetrazole-5-thiols, which can be adapted for this compound.
General Synthesis of 1-Alkyl-1H-tetrazole-5-thiols
This protocol is adapted from the synthesis of 1-hexyl-1H-tetrazole-5-thiol.[2]
Materials:
-
Alkyl isothiocyanate (e.g., cyclohexyl isothiocyanate)
-
Sodium azide (NaN₃)
-
Water
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl isothiocyanate in ethanol.
-
To this solution, add a solution of sodium azide in water under continuous stirring.
-
Heat the resulting mixture to reflux (approximately 90 °C) and maintain for 3-4 hours.
-
After the reaction is complete, distill off the ethanol from the reaction mixture.
-
Wash the residue with diethyl ether to remove any unreacted starting material.
-
Adjust the pH of the aqueous residue to approximately 2.0 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic extract with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the 1-alkyl-1H-tetrazole-5-thiol.
Caption: General workflow for the synthesis of 1-alkyl-1H-tetrazole-5-thiols.
Comparative Biological Activity
| Compound | Biological Activity | Organism/Target | Key Findings | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol Derivatives | Antibacterial | E. coli, S. aureus | Some derivatives showed significant activity, especially when synthesized with other heterocyclic moieties. | [3] |
| 1-Methyl-1H-tetrazole-5-thiol | Enzyme Inhibition | Aldehyde Dehydrogenase (ALDH) | Inhibits ALDH after microsomal activation, which may explain adverse reactions with alcohol. | [4] |
| 1,5-Disubstituted Tetrazoles | Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Certain derivatives exhibit potent and selective inhibition of COX-2. | [5] |
| Various 1,5-Disubstituted Tetrazoles | Anticancer | Various cancer cell lines | The tetrazole scaffold is considered a privileged structure in the design of anticancer agents. | [6] |
Based on these findings, it is plausible that this compound could exhibit antimicrobial, anticancer, or enzyme inhibitory activities. The bulky, lipophilic cyclohexyl group may influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Potential Signaling Pathway Involvement
Given that some tetrazole derivatives act as enzyme inhibitors, a potential mechanism of action could involve the inhibition of key signaling pathways. For instance, the inhibition of cyclooxygenase-2 (COX-2) by some 1,5-disubstituted tetrazoles suggests an anti-inflammatory potential through the modulation of the prostaglandin synthesis pathway.
Caption: Hypothetical signaling pathway showing COX-2 inhibition by a tetrazole derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-substituted-1H-tetrazole-5-thiols is highly dependent on the nature of the substituent at the 1-position.
-
Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring, such as a phenyl group, often allows for π-π stacking interactions with target proteins, which can enhance binding affinity. Aliphatic substituents like the cyclohexyl group in the target compound provide bulk and lipophilicity, which can be advantageous for binding to hydrophobic pockets.
-
Electronic Effects: The electronic properties of the substituent can influence the acidity of the tetrazole ring and its ability to act as a bioisostere for a carboxylic acid.
-
Further Derivatization: The thiol group at the 5-position is a key site for further chemical modification. S-alkylation or S-arylation can lead to derivatives with altered biological activities and pharmacokinetic properties.
Conclusion
This compound is a member of a versatile class of compounds with significant potential in drug discovery. While direct experimental data on its biological performance is sparse, a comparative analysis with its structural analogs suggests that it may possess valuable antimicrobial, anticancer, or enzyme-inhibitory properties. The synthetic route to this compound is accessible, and the structure-activity relationships within the 1-substituted-1H-tetrazole-5-thiol family provide a rational basis for the design of future derivatives with enhanced potency and selectivity. Further experimental investigation into the biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Cyclohexyl-1H-tetrazole-5-thiol's Biological Efficacy via its Derivative, Cilostazol, Against Existing Therapies for Peripheral Artery Disease
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of 1-Cyclohexyl-1H-tetrazole-5-thiol, as the core moiety of the drug Cilostazol, against established medications for peripheral artery disease (PAD), including Pentoxifylline, Aspirin, and Clopidogrel. This analysis is supported by experimental data from clinical trials and in vitro studies, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.
Overview of this compound (as Cilostazol)
This compound is a key chemical component of Cilostazol, a medication approved for the treatment of intermittent claudication, a common symptom of PAD.[1] Cilostazol is a phosphodiesterase III (PDE3) inhibitor that exhibits both antiplatelet and vasodilatory properties.[2][3][4] Its mechanism of action involves the inhibition of PDE3, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets and vascular smooth muscle cells.[2][3][4] This elevation in cAMP results in the inhibition of platelet aggregation and vasodilation, thereby improving blood flow.[2][3]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of Cilostazol compared to other existing drugs for peripheral artery disease.
Table 1: Efficacy in Improving Walking Distance in Intermittent Claudication
| Drug | Dosage | Study Duration | Improvement in Maximal Walking Distance | Reference |
| Cilostazol | 100 mg twice daily | 24 weeks | 54% increase from baseline | [5][6] |
| Pentoxifylline | 400 mg three times daily | 24 weeks | 30% increase from baseline | [5][6] |
| Placebo | N/A | 24 weeks | 34% increase from baseline | [5][6] |
Note: In this head-to-head trial, the improvement with Pentoxifylline was not statistically significant compared to placebo.[6]
Table 2: Efficacy in Preventing Major Adverse Cardiovascular Events (MACE) in PAD
| Drug | Comparison | Outcome | Hazard Ratio (95% CI) | Reference |
| Clopidogrel | vs. Aspirin | MACE | 0.78 (0.65-0.93) | [7][8] |
| Ticagrelor | vs. Aspirin | MACE | 0.80 (0.65-0.98) | [7] |
| Aspirin | vs. Placebo | MACE | No significant reduction | [9][10] |
Note: MACE is a composite endpoint that typically includes nonfatal myocardial infarction, nonfatal stroke, and cardiovascular death.
Experimental Protocols
Phosphodiesterase III (PDE3) Inhibition Assay
This in vitro assay is crucial for determining the inhibitory activity of compounds like Cilostazol on the PDE3 enzyme.
Principle: The assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) by the PDE3 enzyme. In the absence of an inhibitor, the enzyme cleaves the cyclic nucleotide, and the resulting fluorescent monophosphate binds to a binding agent, causing an increase in fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low fluorescence polarization signal.[11][12]
Generalized Protocol:
-
Reagent Preparation: A stock solution of the test compound (e.g., Cilostazol) is prepared in a suitable solvent like DMSO and serially diluted. Recombinant human PDE3 enzyme and a fluorescent cAMP substrate are prepared in an assay buffer.[11]
-
Assay Procedure:
-
Add the serially diluted test compound, a positive control (a known PDE3 inhibitor), and a negative control (solvent) to the wells of a 384-well microplate.[11]
-
Add the diluted PDE3 enzyme solution to each well and incubate to allow for inhibitor binding.[11]
-
Initiate the enzymatic reaction by adding the fluorescent cAMP substrate.[11]
-
Incubate the plate, protected from light, to allow the reaction to proceed.[11]
-
Stop the reaction by adding a binding agent.[11]
-
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader. The degree of inhibition is inversely proportional to the measured fluorescence polarization.[11]
Platelet Aggregation Assay
This assay evaluates the ability of a compound to inhibit platelet aggregation, a key function of antiplatelet drugs.
Principle: Light transmittance aggregometry is a common method. A sample of platelet-rich plasma is stirred in a cuvette, and an aggregating agent (e.g., arachidonic acid, ADP, collagen) is added. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases. The change in light transmittance is measured over time.
Generalized Protocol:
-
Sample Preparation: Blood is drawn from subjects, and platelet-rich plasma is prepared by centrifugation.[13]
-
Assay Procedure:
-
The platelet-rich plasma is placed in an aggregometer cuvette.
-
The test compound (e.g., Cilostazol) or vehicle is added and incubated.
-
An aggregating agent (e.g., arachidonic acid) is added to induce platelet aggregation.[13]
-
Light transmittance is recorded over a set period.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of the vehicle control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by Cilostazol and its alternatives.
Caption: Mechanism of action of Cilostazol.
Caption: Mechanisms of action of Aspirin and Clopidogrel.
Conclusion
The available evidence indicates that Cilostazol, a derivative of this compound, is an effective therapy for improving walking distance in patients with intermittent claudication, demonstrating superiority over Pentoxifylline in clinical trials.[5][6] For the broader prevention of major adverse cardiovascular events in patients with PAD, thienopyridines such as Clopidogrel have shown a significant benefit over Aspirin.[7][8] The distinct mechanisms of action of these drugs, centered on PDE3 inhibition for Cilostazol and cyclooxygenase-1 or P2Y12 receptor inhibition for Aspirin and Clopidogrel, respectively, offer different therapeutic approaches for the management of PAD. Further research is warranted to explore the full potential of this compound derivatives in cardiovascular disease.
References
- 1. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 4. Drug treatment of intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Antiplatelet Therapies in Symptomatic Peripheral Artery Disease: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Antiplatelet Therapies in Symptomatic Peripheral Artery Disease: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin therapy may not help patients with peripheral vascular disease, researchers find - UF Health [ufhealth.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Platelet aggregometry in the presence of PGE(1) provides a reliable method for cilostazol monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of 1-Cyclohexyl-1H-tetrazole-5-thiol: A Comparative Guide Based on Analogous Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Potential Application: Corrosion Inhibition
Tetrazole derivatives, particularly those containing a thiol group, are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. The mechanism of action typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that impedes the corrosion process. The nitrogen atoms in the tetrazole ring and the sulfur atom in the thiol group act as active centers for adsorption.
Comparative Performance of Analogous Tetrazole-Thiol Derivatives
The following table summarizes the performance of various 1-substituted-1H-tetrazole-5-thiol derivatives as corrosion inhibitors for steel in acidic media. The data is compiled from electrochemical studies, which are standard methods for evaluating inhibitor efficiency.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 5 mM | 97.1 | [1] |
| 1-Phenyl-1H-tetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H₂SO₄ | 2 mM | 95.1 | [2] |
| 1-Phenyl-1H-tetrazole-5-thiol (A) | Aluminum | 1.0 M HCl | 5x10⁻³ M | ~90 (estimated from graphs) | |
| 5-mercapto-1-methyltetrazole (MTAH) | Copper | 3.5% NaCl | 0.01 M | 98 | |
| Synthesized Tetrazole Thiol (T1) | C-steel | 0.5 M HCl | 5x10⁻³ M | 91.34 | [3] |
Note: The performance of 1-Cyclohexyl-1H-tetrazole-5-thiol is expected to be in a similar range, influenced by the electronic and steric effects of the cyclohexyl group on its adsorption characteristics.
Experimental Protocols for Corrosion Inhibition Studies
The following is a generalized experimental protocol for evaluating the performance of a corrosion inhibitor using electrochemical methods, based on the methodologies reported in the cited literature.[1][2][3]
1. Materials and Sample Preparation:
-
Working Electrode: A specimen of the metal to be tested (e.g., C-steel, X70 steel) embedded in an epoxy resin with a defined exposed surface area. The surface is typically abraded with silicon carbide paper of increasing grit, rinsed with distilled water and acetone, and dried.
-
Corrosive Medium: A prepared solution of acid (e.g., 1 M HCl or 0.5 M H₂SO₄) in distilled water.
-
Inhibitor Solutions: The corrosive medium containing various concentrations of the inhibitor (e.g., this compound).
2. Electrochemical Measurements:
-
Instrumentation: A standard three-electrode cell is used with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The cell is connected to a potentiostat.
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP) at a slow scan rate (e.g., 1 mV/s). The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal (e.g., 5-10 mV) is applied to the working electrode at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz). The data is plotted as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an equivalent circuit model. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
3. Surface Analysis (Optional):
-
Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the metal specimen after immersion in the corrosive medium with and without the inhibitor to observe the protective film and reduction in corrosion damage.
References
Comparative Efficacy of 1-Cyclohexyl-1H-tetrazole-5-thiol Derivatives and Alternatives in Cardiovascular Research
A detailed guide for researchers and drug development professionals on the experimental validation and comparative performance of derivatives of 1-Cyclohexyl-1H-tetrazole-5-thiol, with a focus on the phosphodiesterase 3 (PDE3) inhibitor, Cilostazol, and its therapeutic alternatives.
This guide provides a comprehensive analysis of the experimental data surrounding derivatives of this compound, a key intermediate in the synthesis of pharmacologically active compounds. Due to a lack of extensive research on the direct biological activity of the parent thiol, this guide will focus on its most prominent derivative, Cilostazol, a potent phosphodiesterase 3 (PDE3) inhibitor. The performance of Cilostazol will be objectively compared with its alternatives for the treatment of intermittent claudication, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Performance of PDE3 Inhibitors
The following tables summarize the quantitative data from clinical and preclinical studies, offering a clear comparison of the efficacy of Cilostazol and its alternatives.
Table 1: Clinical Efficacy in Intermittent Claudication
| Compound | Dosage | Primary Outcome | Result |
| Cilostazol | 100 mg, twice daily | Mean Maximal Walking Distance | 54% increase from baseline[1][2] |
| Pentoxifylline | 400 mg, three times daily | Mean Maximal Walking Distance | 30% increase from baseline[1][2] |
| Placebo | - | Mean Maximal Walking Distance | 34% increase from baseline[1][2] |
| Cilostazol | 100 mg, twice daily | Pain-Free Walking Distance | 67.8% mean increase from baseline[3] |
| Placebo | - | Pain-Free Walking Distance | 42.6% mean increase from baseline[3] |
Table 2: In Vitro Potency of PDE3 Inhibitors
| Compound | Target | IC50 |
| Parogrelil (Cilostazol derivative) | PDE3A | 0.179 nM[4] |
| Parogrelil (Cilostazol derivative) | PDE3B | 0.260 nM[4] |
| Milrinone | PDE3 | Potent inhibitor (specific IC50 varies by study)[5] |
| Amrinone | PDE3 | Potent inhibitor (specific IC50 varies by study)[5] |
| Enoximone | PDE3 | Potent inhibitor (specific IC50 varies by study)[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of Cilostazol from a 1-Cyclohexyl-1H-tetrazole Intermediate
This protocol outlines the synthesis of Cilostazol from 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, a derivative of the target thiol.
Materials:
-
1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole
-
6-Hydroxy-3,4-dihydroquinolinone
-
Potassium carbonate
-
Sodium hydroxide
-
Sodium sulfite
-
Ethanol
-
Water
Procedure:
-
In a 5000L reactor, add 296 g (1.22 mol) of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, 180 g (1.1 mol) of 6-Hydroxy-3,4-dihydroquinolinone, 385 g (2.79 mol) of potassium carbonate, 36 g (0.9 mol) of sodium hydroxide, and 9 g (0.071 mol) of sodium sulfite.[6]
-
Add 1600 g of 66.7% ethanol to the reactor.[6]
-
Maintain the mixture at reflux for 8 hours.[6]
-
After the reaction is complete, add 600g of water and stir at reflux for 40 minutes.[6]
-
Allow the layers to separate and transfer the alkaline aqueous phase to a wastewater system.
-
Cool the organic phase to 5°C, stir to induce crystallization, and then filter the mixture.
-
Rinse the filtered solid with a portion of ethanol.
-
Dry the product under reduced pressure at 85°C to obtain a white solid.[6]
Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the inhibitory potency (IC50) of compounds against PDE enzymes.
Materials:
-
Test compound (e.g., Cilostazol)
-
PDE enzyme (e.g., PDE3A)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer
-
Binding agent
-
Black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for testing.
-
Add 5 µL of each compound dilution to the wells of a black microplate. Include control wells with buffer only (maximum enzyme activity) and a known potent PDE inhibitor (negative control).[7]
-
Add the diluted PDE enzyme solution to each well and incubate at room temperature for 15 minutes to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.[7]
-
Incubate the plate at room temperature for 60 minutes (this may require optimization).[7]
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate for an additional 30 minutes to allow the binding agent to capture the fluorescently labeled monophosphate.[7]
-
Measure the fluorescence polarization in a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of this compound derivatives.
Caption: Synthetic route from this compound to Cilostazol.
Caption: Mechanism of action of Cilostazol via inhibition of the PDE3 signaling pathway.
Caption: General workflow for determining the IC50 of a PDE inhibitor.
References
- 1. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of cilostazol and pentoxifylline for treating intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the Application of 1-Cyclohexyl-1H-tetrazole-5-thiol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Cyclohexyl-1H-tetrazole-5-thiol, a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor, Cilostazol. The document will delve into its performance, compare it with alternative synthetic strategies, and provide detailed experimental data and protocols to support the findings.
Introduction to this compound and its Role in Drug Synthesis
This compound, particularly in its activated form as 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is a crucial building block in the industrial synthesis of Cilostazol.[1][2] Cilostazol is a medication used to alleviate the symptoms of intermittent claudication in patients with peripheral vascular disease.[3][4] The tetrazole moiety in Cilostazol is a well-recognized bioisostere for carboxylic acids, often enhancing the pharmacokinetic properties of drug molecules.[5] The synthesis of Cilostazol typically involves the alkylation of 6-hydroxy-3,4-dihydroquinolin-2-one with this tetrazole-containing intermediate.[1][6] The efficiency and purity of this reaction step are critical for the overall yield and quality of the final active pharmaceutical ingredient (API).
Performance Analysis of this compound in Cilostazol Synthesis
The use of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in the synthesis of Cilostazol is a well-established method, with various studies and patents reporting high yields. The performance of this intermediate is often evaluated based on the yield of the final Cilostazol product.
Table 1: Performance Data for Cilostazol Synthesis using 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
| Base/Solvent System | Molar Ratio (Intermediate:6-Hydroxyquinolinone) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Potassium Carbonate, Sodium Hydroxide / 66.7% Ethanol | 1.1:1 | 8 | 92.5 | 99.8 | [7] |
| Potassium Carbonate / DMF | 1.1:1 | 7 | 85 | Not Specified | [1] |
| Potassium Hydroxide / n-Butanol | 0.9:1 | 5 | 76.2 | Not Specified | [6] |
| Potassium Hydroxide / Isopropanol | 1.2:1 | Not Specified | 74 | Not Specified | [6] |
Comparative Analysis with Alternative Synthetic Routes
Direct one-to-one comparisons with alternative intermediates for the same synthetic step are not extensively documented in publicly available literature. Therefore, this guide will compare the conventional pathway using this compound with an alternative, convergent three-component reaction (MCR) approach for the synthesis of tetrazoles, which can be applied to the synthesis of Cilostazol.[8]
The MCR approach offers a different strategy for forming the tetrazole ring and incorporating it into the final drug structure, potentially reducing the number of synthetic steps.
Table 2: Comparison of Synthetic Routes to Cilostazol
| Synthetic Route | Key Intermediate | Key Advantages | Key Disadvantages | Overall Yield (Reported) |
| Conventional Route | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | Well-established, high yields in the final step. | Requires pre-synthesis of the tetrazole intermediate. | High (e.g., 92.5% in the final step)[7] |
| Convergent MCR Route | Not applicable (forms tetrazole in situ) | Potentially fewer steps, convergent synthesis. | May require optimization for industrial scale-up. | Not explicitly reported for full Cilostazol synthesis in a single study. |
Experimental Protocols
Experimental Protocol 1: Synthesis of Cilostazol using 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (Conventional Route)
This protocol is based on a high-yield synthesis described in the literature.[7]
Materials:
-
1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole
-
6-Hydroxy-3,4-dihydroquinolinone
-
Potassium carbonate
-
Sodium hydroxide
-
Sodium sulfite
-
66.7% Ethanol
-
Water
Procedure:
-
To a 5000L reactor, add 296 g (1.22 mol) of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, 180 g (1.1 mol) of 6-Hydroxy-3,4-dihydroquinolinone, 385 g (2.79 mol) of potassium carbonate, 36 g (0.9 mol) of sodium hydroxide, 9 g (0.071 mol) of sodium sulfite, and 1600 g of 66.7% ethanol.
-
Heat the mixture at reflux for 8 hours.
-
After the reaction is complete, add 600g of water and stir at reflux for 40 minutes.
-
Allow the layers to separate and transfer the alkaline aqueous phase to a wastewater system.
-
Cool the organic phase to 5°C, stir to induce crystallization, and then filter the product.
-
Rinse the filtered solid with a portion of ethanol.
-
Dry the product under reduced pressure at 85°C to obtain a white solid.
Experimental Protocol 2: General Concept for a Convergent Three-Component Tetrazole Synthesis (Alternative Route)
This conceptual protocol is based on the principles of multicomponent reactions for tetrazole synthesis.[8]
Materials:
-
An appropriate amine (e.g., cyclohexylamine)
-
A carboxylic acid derivative (e.g., a derivative of 5-chlorovaleric acid)
-
An azide source (e.g., sodium azide)
-
A suitable catalyst and solvent system
Procedure:
-
In a microwave reactor, combine the amine, carboxylic acid derivative, and azide source in a suitable solvent.
-
Microwave the reaction mixture for a specified time and at a specific temperature to form the 1,5-disubstituted tetrazole ring system.
-
This in-situ formed intermediate would then be further reacted with the quinolinone core to yield Cilostazol. (Further steps would be required and optimized).
Visualization of Synthetic Pathways
Conventional Synthesis of Cilostazol
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 3. Cilostazol | C20H27N5O2 | CID 2754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20020099213A1 - Processes for preparing cilostazol - Google Patents [patents.google.com]
- 7. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 8. research.rug.nl [research.rug.nl]
A Comparative Guide to Phosphodiesterase 3 Inhibitors: Cilostazol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphodiesterase 3 (PDE3) inhibitor cilostazol, which incorporates the 1-Cyclohexyl-1H-tetrazole-5-thiol moiety, and its therapeutic alternatives: milrinone, amrinone, and enoximone. The function of this compound is integral to the pharmacological activity of cilostazol, a potent inhibitor of PDE3. This document outlines the quantitative performance, experimental protocols for activity assessment, and the underlying signaling pathways of these compounds.
Mechanism of Action: The PDE3 Signaling Pathway
Phosphodiesterase 3 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. Inhibition of PDE3 leads to an increase in intracellular cAMP levels in various tissues, including platelets, vascular smooth muscle, and the myocardium. This elevation in cAMP triggers a cascade of downstream effects, primarily through the activation of Protein Kinase A (PKA).
In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light chain kinase (MLCK), resulting in vasodilation and increased blood flow. In platelets, elevated cAMP levels inhibit aggregation, contributing to the antithrombotic effects of these drugs. In the heart, increased cAMP enhances myocardial contractility, a positive inotropic effect.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and pharmacokinetic properties of cilostazol and its alternatives. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: In Vitro Potency (IC50) of PDE3 Inhibitors
| Compound | PDE3 (µM) | PDE1 (µM) | PDE2 (µM) | PDE4 (µM) | PDE5 (µM) |
| Cilostazol | 0.2 | >100 | >100 | >100 | >100 |
| Milrinone | 0.42 - 1.2 | 38 | 19 | 3.3 | >100 |
| Amrinone | ~9.8 - 50 | - | - | - | - |
| Enoximone | 1.8 - 5.9 | 2100 | 2900 | 21.1 - 160 | - |
Table 2: Pharmacokinetic Properties of PDE3 Inhibitors
| Parameter | Cilostazol | Milrinone | Amrinone | Enoximone |
| Bioavailability (%) | ~40 (Oral) | N/A (IV only) | ~93 (Oral) | ~50 (Oral) |
| Protein Binding (%) | 95-98 | ~70 | 10-49 | ~85 |
| Half-life (hours) | 11-13 | 2.3 | 3.6 - 5.1 | 4-10 |
| Metabolism | Hepatic (CYP3A4, CYP2C19) | Minimal | Hepatic | Hepatic (Oxidation) |
| Excretion | Urine (74%), Feces (20%) | Urine (83% unchanged) | Urine (63% unchanged), Feces (18%) | Urine |
Experimental Protocols
The inhibitory activity of these compounds against PDE3 is typically determined using in vitro enzyme assays. Two common methods are the Fluorescence Polarization (FP) assay and the Radiolabeled cAMP Phosphodiesterase Assay.
Fluorescence Polarization (FP) Phosphodiesterase Assay
This high-throughput method is based on the change in polarization of fluorescently labeled cAMP upon its hydrolysis by PDE3.
Principle: A small, fluorescently labeled cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE3 hydrolyzes this substrate to a fluorescently labeled AMP, a binding agent with a high affinity for the monophosphate is added. The binding of the fluorescent AMP to this larger molecule slows its rotation, leading to an increase in fluorescence polarization. An inhibitor will prevent the hydrolysis of the fluorescent cAMP, thus keeping the fluorescence polarization low.
General Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., cilostazol) in assay buffer.
-
Dilute recombinant human PDE3 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
Prepare the binding agent solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted inhibitor or control (vehicle) to the wells.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the fluorescent cAMP substrate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for an additional 30 minutes to allow for binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radiolabeled cAMP Phosphodiesterase Assay
This classic and highly sensitive method directly measures the hydrolysis of radiolabeled cAMP.
Principle: The assay measures the conversion of [³H]-cAMP to [³H]-AMP by the PDE enzyme. The resulting [³H]-AMP is then converted to [³H]-adenosine by a nucleotidase (e.g., snake venom). The unreacted [³H]-cAMP is separated from the [³H]-adenosine product using an anion-exchange resin, and the radioactivity of the product is quantified by liquid scintillation counting.
General Protocol:
-
Reaction Mixture Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl with MgCl₂).
-
Prepare a substrate solution containing a known concentration of unlabeled cAMP and a tracer amount of [³H]-cAMP.
-
-
Assay Procedure:
-
In a reaction tube, combine the assay buffer, PDE3 enzyme preparation, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period at 30-37°C.
-
Initiate the reaction by adding the [³H]-cAMP substrate solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30-37°C. The reaction should be terminated while the substrate hydrolysis is still in the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Add a solution of 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and incubate for a further 10-20 minutes to convert [³H]-AMP to [³H]-adenosine.
-
-
Separation and Quantification:
-
Apply the reaction mixture to a small column containing an anion-exchange resin (e.g., Dowex).
-
The negatively charged [³H]-cAMP will bind to the resin, while the neutral [³H]-adenosine will pass through.
-
Elute the [³H]-adenosine with water or a suitable buffer.
-
Collect the eluate and measure its radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-cAMP hydrolyzed based on the radioactivity of the [³H]-adenosine product.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
-
Conclusion
Cilostazol, through its this compound containing structure, and its alternatives milrinone, amrinone, and enoximone, are all effective inhibitors of phosphodiesterase 3. While they share a common mechanism of action, their potency, selectivity, and pharmacokinetic profiles differ, leading to distinct clinical applications. The choice of a specific PDE3 inhibitor for research or therapeutic development will depend on the desired balance of antiplatelet, vasodilatory, and inotropic effects, as well as the target disease state. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization and comparison of these and other novel PDE3 inhibitors.
A Comparative Guide to the Efficacy of 1-Cyclohexyl-1H-tetrazole-5-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the effectiveness of compounds derived from 1-Cyclohexyl-1H-tetrazole-5-thiol (CHT), focusing on their clinical application in treating intermittent claudication. The primary example, Cilostazol, which incorporates the CHT scaffold, is compared with a key alternative, Pentoxifylline. This document outlines the experimental data, detailed methodologies, and underlying mechanisms of action to support further research and development.
I. Comparative Efficacy in Intermittent Claudication
The clinical effectiveness of Cilostazol, a key derivative of this compound, has been extensively studied in the treatment of intermittent claudication, a common symptom of peripheral artery disease (PAD). The primary measures of efficacy are improvements in walking distances, specifically the maximal walking distance (MWD) and pain-free walking distance (PFWD).
Table 1: Quantitative Comparison of Cilostazol vs. Pentoxifylline for Intermittent Claudication
| Performance Metric | Cilostazol (100 mg, twice daily) | Pentoxifylline (400 mg, three times daily) | Placebo | Source(s) |
| Mean % Improvement in Maximal Walking Distance (MWD) from Baseline | 54% | 30% | 34% | [1] |
| Absolute Improvement in MWD (meters) vs. Placebo | ~40 m greater improvement | No significant difference from placebo | - | [2] |
| Mean % Improvement in Pain-Free Walking Distance (PFWD) from Baseline | Statistically significant improvement over placebo (p < 0.05) | Not consistently superior to placebo | - | [1] |
| Ankle-Brachial Index (ABI) Improvement | Statistically significant improvement | Not consistently reported | No significant change | [1] |
Note: The reported values are aggregated from multiple clinical trials. The exact percentages and distances can vary between studies due to different treadmill protocols and patient populations.
II. Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition
The primary mechanism of action for Cilostazol is the selective inhibition of phosphodiesterase 3 (PDE3). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The downstream effects of increased cAMP are twofold: inhibition of platelet aggregation and vasodilation, both of which contribute to improved blood flow in patients with intermittent claudication.[2][3]
Caption: Signaling pathway of Cilostazol as a PDE3 inhibitor.
III. Experimental Protocols
A. Clinical Efficacy Assessment: Treadmill Exercise Test
The quantitative data presented in Table 1 was primarily generated from multicenter, randomized, double-blind, placebo-controlled clinical trials. The core methodology for assessing efficacy is the standardized treadmill exercise test.
Objective: To measure the effect of the drug on maximal walking distance (MWD) and pain-free walking distance (PFWD) in patients with intermittent claudication.
Protocol:
-
Patient Population: Patients with a history of stable, intermittent claudication for at least 6 months and an ankle-brachial index (ABI) of 0.90 or less.
-
Treadmill Protocol: A common protocol involves a constant speed (e.g., 3.2 km/h) with a progressively increasing grade (e.g., starting at 0% and increasing by 2-3.5% every 2-3 minutes).
-
Measurements:
-
Pain-Free Walking Distance (PFWD): The distance at which the patient first experiences pain or discomfort in the calf.
-
Maximal Walking Distance (MWD) / Absolute Claudication Distance (ACD): The total distance walked before the patient is forced to stop due to intolerable claudication pain.
-
-
Procedure:
-
Baseline walking distances are established with at least two pre-treatment treadmill tests.
-
Patients are randomized to receive Cilostazol, an alternative drug (e.g., Pentoxifylline), or a placebo.
-
Treadmill tests are repeated at specified intervals throughout the study period (e.g., at 4, 8, 12, 16, 20, and 24 weeks).
-
The percentage change and absolute change in PFWD and MWD from baseline are calculated for each treatment group.
-
Caption: Workflow for a typical clinical trial assessing intermittent claudication drugs.
B. In Vitro Efficacy: Phosphodiesterase 3 (PDE3) Inhibition Assay
The direct activity of CHT derivatives can be quantified using an in vitro PDE3 inhibition assay. A common method is the fluorescence polarization (FP) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE3 enzyme.
Principle: The assay measures the enzymatic hydrolysis of a fluorescently labeled cAMP (e.g., FAM-cAMP). In the absence of an inhibitor, PDE3 cleaves FAM-cAMP, and the resulting product binds to a larger molecule, slowing its rotation and increasing its fluorescence polarization. An inhibitor prevents this cleavage, resulting in a low polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., CHT derivative) in an appropriate assay buffer.
-
Dilute recombinant human PDE3 enzyme to the desired working concentration in assay buffer.
-
Prepare a solution of FAM-cAMP substrate in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound, a known inhibitor (positive control, e.g., Cilostazol), or solvent (negative control) to the wells.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of a binding agent solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm for FAM).
-
Calculate the percentage of inhibition relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
IV. Other Potential Applications of this compound
While the most robust quantitative data for the CHT scaffold is in the context of PDE3 inhibition, the tetrazole-5-thiol moiety is known for a range of biological activities.
-
Antioxidant Activity: The thiol group suggests potential radical scavenging activity. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be used to quantify this effect. To date, specific IC50 values for CHT in such assays have not been prominently reported in comparative studies.
Further research is warranted to quantify the effectiveness of this compound in these and other potential therapeutic areas, with direct comparisons to established alternative agents.
References
Safety Operating Guide
Proper Disposal of 1-Cyclohexyl-1H-tetrazole-5-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 1-Cyclohexyl-1H-tetrazole-5-thiol, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Based on data for the compound and structurally similar tetrazole derivatives, it should be handled with caution. The primary hazards include flammability, skin and eye irritation, and potential respiratory irritation.[1] Tetrazole compounds, as a class, are high-nitrogen and can be unstable or explosive under certain conditions, such as heating.[2]
Hazardous Identification and Classification
| Property | Classification | Source |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Transport Classification (based on similar compounds) | UN1325, Flammable Solid, Organic, N.O.S. | [3] |
| Hazard Class 4.1 | [3] | |
| Packing Group II | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[2][3]
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[4]
-
Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved particulate respirator.[4]
2. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[3]
-
Do not allow the chemical to enter drains or waterways.[5]
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams.[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5] Keep the container tightly closed.[5]
4. Final Disposal:
-
The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[4]
-
The waste is likely to be classified as a flammable solid (EPA hazardous waste number D001) due to its ignitability characteristic, a common trait for similar tetrazole compounds.[2]
-
Ensure that the waste is fully characterized and all relevant safety data is provided to the disposal company. Chemical waste generators are responsible for the correct classification of their waste.[3][6]
Experimental Protocols
While this document focuses on disposal, the principles of safe handling during experimentation are directly relevant.
Safe Handling in the Laboratory:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.[4]
-
Keep the compound away from heat, sparks, and open flames.[7]
-
Wash hands thoroughly after handling.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. biosynth.com [biosynth.com]
Essential Safety and Operational Guide for 1-Cyclohexyl-1H-tetrazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Cyclohexyl-1H-tetrazole-5-thiol. Adherence to these procedures is essential for ensuring a safe laboratory environment. The information presented is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and supplemented with data from Safety Data Sheets (SDS) of structurally related compounds due to the absence of a specific SDS for this chemical.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 49847-44-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂N₄S | [1][3] |
| Molecular Weight | 184.26 g/mol | [1] |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Warning: Based on its GHS classification, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some related tetrazole compounds are also classified as flammable solids.[5][6]
The following table outlines the minimum personal protective equipment required when handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[5][7] A face shield should be worn if there is a risk of splashing.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] A lab coat or chemical-resistant suit is required.[5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following step-by-step guidance outlines the operational workflow.
Step 1: Pre-Handling Procedures
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review this safety guide and any available safety information.
-
Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly.[5] An eyewash station and safety shower must be accessible and unobstructed.[7]
-
PPE Inspection: Inspect all PPE for damage before use.
Step 2: Handling the Chemical
-
Work Area: Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to minimize dust and vapor inhalation.[5]
-
Avoiding Contamination: Use spark-proof tools and avoid creating dust.[5] Keep the container tightly closed when not in use.[6]
-
Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[5]
Step 3: Emergency Response
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing and seek medical attention if irritation develops.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[5] Seek medical attention.
-
In Case of a Spill: Evacuate the area. For small spills, and if it is safe to do so, use an absorbent, non-combustible material to clean up the spill. Place the waste in a sealed container for disposal.[5] Do not let the product enter drains.[5]
Step 4: Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Some similar compounds recommend storage at 2-8°C.[5]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5][6] All contaminated materials, including empty containers and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
References
- 1. 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | C7H12N4S | CID 708462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 49847-44-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 49847-44-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
